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  • Product: Isopropyl 2-oxoindoline-5-carboxylate
  • CAS: 1368040-13-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Isopropyl 2-oxoindoline-5-carboxylate in Drug Discovery

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: The 2-Oxoindoline Scaffold as a Cornerstone of Modern Medicinal Chemistry The 2-oxoindoline core is a renowned "privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: The 2-Oxoindoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The 2-oxoindoline core is a renowned "privileged scaffold" in the field of drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to engage with a multitude of biological targets. This inherent versatility has led to the development of several clinically approved drugs, particularly in the realm of oncology, that feature this core structure.[1] Derivatives of 2-oxoindoline have demonstrated a broad spectrum of biological activities, with a significant number functioning as potent inhibitors of protein kinases.[1]

This guide focuses on a specific, yet-to-be-extensively-characterized derivative: Isopropyl 2-oxoindoline-5-carboxylate . In the absence of direct, comprehensive studies on this particular molecule, this document serves as a technical whitepaper that posits a scientifically-grounded, hypothesized mechanism of action based on the well-established structure-activity relationships (SAR) of closely related analogues. We will delineate the probable molecular targets, propose a detailed experimental workflow for validation, and provide the technical framework necessary for its investigation as a potential therapeutic agent.

Part 1: Hypothesized Mechanism of Action - A Focus on Protein Kinase Inhibition

Based on extensive precedent within the 2-oxoindoline chemical class, the principal hypothesis is that Isopropyl 2-oxoindoline-5-carboxylate functions as a competitive inhibitor of ATP-binding to the active site of specific protein kinases.

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-oxoindoline scaffold has proven to be an effective pharmacophore for kinase inhibition. The lactam ring and the fused aromatic system provide a stable platform for hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these enzymes.

1.1. Probable Kinase Targets:

While a broad kinase screen is necessary for a definitive target profile, evidence from structurally similar compounds points towards several probable target families:

  • p21-activated kinase 4 (PAK4): The 2-oxoindoline-5-carboxamide scaffold, a close structural relative of the 5-carboxylate, has been shown to yield potent and selective inhibitors of PAK4.[2] PAK4 is a serine/threonine kinase that is overexpressed in a variety of human cancers and is implicated in promoting cell proliferation, survival, and motility.

  • c-MET: N-substituted 2-oxoindoline derivatives have been successfully developed as modulators of the c-MET tyrosine kinase.[3] The c-MET receptor is a key driver of oncogenesis and metastasis in several tumor types. The 2-oxoindoline core is known to interact with the hydrophobic cleft in the c-MET active site.[3]

  • Other Tyrosine Kinases: The broader class of 2-oxindoles includes inhibitors of VEGFR, PDGFR, and other receptor tyrosine kinases, which are crucial for tumor angiogenesis and growth.

1.2. The Role of the Isopropyl 5-Carboxylate Moiety:

The substituent at the 5-position of the 2-oxoindoline ring is critical for modulating potency, selectivity, and physicochemical properties. The isopropyl ester in Isopropyl 2-oxoindoline-5-carboxylate is hypothesized to contribute in several ways:

  • Pharmacokinetics: The isopropyl group, being more lipophilic than a simple carboxylic acid or a methyl ester, may enhance cell membrane permeability and influence the overall pharmacokinetic profile of the molecule, potentially improving oral bioavailability and plasma protein binding.

  • Target Engagement: The ester functionality can act as a hydrogen bond acceptor, potentially forming key interactions with residues in the kinase active site. The size and shape of the isopropyl group will influence how the molecule is oriented within the binding pocket, which can be a key determinant of selectivity.

The following diagram illustrates a hypothetical signaling pathway involving PAK4 that could be targeted by Isopropyl 2-oxoindoline-5-carboxylate.

PAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK4 PAK4 Rac_Cdc42->PAK4 Activation MEK MEK PAK4->MEK LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation Cascade Apoptosis_Inhibitors Inhibitors of Apoptosis (e.g., BAD) PAK4->Apoptosis_Inhibitors Inhibition ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cofilin Cofilin LIMK1->Cofilin Phosphorylation Cascade Actin_Dynamics Actin Dynamics & Cell Motility Cofilin->Actin_Dynamics Regulation Apoptosis Apoptosis Apoptosis_Inhibitors->Apoptosis Inhibitor Isopropyl 2-oxoindoline-5-carboxylate Inhibitor->PAK4 Hypothesized Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Motility) Transcription_Factors->Gene_Expression Regulation

Caption: Hypothesized inhibition of the PAK4 signaling pathway by Isopropyl 2-oxoindoline-5-carboxylate.

Part 2: A Framework for Experimental Validation

To transition from a well-reasoned hypothesis to actionable data, a structured experimental workflow is essential. The following protocols are designed as a self-validating system to comprehensively assess the mechanism of action of Isopropyl 2-oxoindoline-5-carboxylate.

The logical flow of this investigation is as follows:

Experimental_Workflow Start Synthesis & Purification of Isopropyl 2-oxoindoline-5-carboxylate Kinase_Screen Broad-Panel In Vitro Kinase Inhibition Screen Start->Kinase_Screen IC50_Determination IC50 Determination for 'Hit' Kinases Kinase_Screen->IC50_Determination Identifies 'Hits' Cell_Viability Cell-Based Anti-Proliferative Assays (e.g., MTT/CTG) IC50_Determination->Cell_Viability Selects Relevant Cell Lines Western_Blot Western Blot Analysis of Downstream Target Phosphorylation Cell_Viability->Western_Blot Confirms On-Target Effect Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Determines Cellular Fate Conclusion Data Analysis & Confirmation of Mechanism of Action Western_Blot->Conclusion Apoptosis_Assay->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

2.1. Detailed Experimental Protocols

Protocol 2.1.1: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To quantify the potency of Isopropyl 2-oxoindoline-5-carboxylate against specific 'hit' kinases identified from a broad panel screen.

  • Methodology (Example using ADP-Glo™ Kinase Assay):

    • Prepare a serial dilution of Isopropyl 2-oxoindoline-5-carboxylate in DMSO, typically from 100 µM to 1 nM.

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the kinase reaction.

    • Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2.1.2: Cell Viability Assay (MTT Assay)

  • Objective: To assess the anti-proliferative effect of the compound on cancer cell lines that are known to be dependent on the 'hit' kinase.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Isopropyl 2-oxoindoline-5-carboxylate (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2.1.3: Western Blot for Target Phosphorylation

  • Objective: To confirm that the compound inhibits the activity of the target kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

  • Methodology (Example for PAK4):

    • Plate a relevant cancer cell line (e.g., one with high PAK4 expression) and grow to 70-80% confluency.

    • Treat the cells with Isopropyl 2-oxoindoline-5-carboxylate at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known PAK4 substrate (e.g., phospho-LIMK1).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total LIMK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Part 3: Data Presentation and Synthesis

The clear and concise presentation of quantitative data is paramount. The following tables provide a template for summarizing the key experimental findings.

Table 1: In Vitro Kinase Inhibition Profile of Isopropyl 2-oxoindoline-5-carboxylate

Kinase Target IC50 (nM)
PAK4 To be determined
c-MET To be determined
Kinase X To be determined

| Kinase Y | To be determined |

Table 2: Anti-Proliferative Activity of Isopropyl 2-oxoindoline-5-carboxylate

Cancer Cell Line Relevant Kinase Dependency GI50 (µM)
Pancreatic Cancer (e.g., PANC-1) PAK4 To be determined
Gastric Cancer (e.g., MKN-45) c-MET To be determined
Cell Line X To be determined To be determined

| Cell Line Y | To be determined | To be determined |

Part 4: Synthesis and Future Directions

A plausible synthetic route to Isopropyl 2-oxoindoline-5-carboxylate would involve the esterification of 2-oxoindoline-5-carboxylic acid[4][5] with isopropanol under acidic conditions (e.g., using sulfuric acid as a catalyst) or via conversion to the acyl chloride followed by reaction with isopropanol.

Upon successful validation of the hypothesized mechanism of action, the subsequent steps in the drug discovery pipeline would involve:

  • Lead Optimization: Synthesizing a library of analogues to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the lead compound in animal models of cancer.

  • Toxicology and Safety Pharmacology: Assessing the safety profile of the compound to determine its therapeutic window.

This structured approach, from hypothesis generation based on established chemical principles to rigorous experimental validation, provides a robust framework for investigating Isopropyl 2-oxoindoline-5-carboxylate as a novel candidate for drug development.

References

  • Tomassi, S., et al. (2023). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Molbase. Synthesis of N-Isopropyl-2-oxindole-1-carboxamide. Available at: [Link]

  • Mansour, T. S., et al. (2023). Clinically approved 2-oxo-indoline derivatives. ResearchGate. Available at: [Link]

  • Arnsmann, M., et al. (2017). Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aouad, M. R., et al. (2023). Synthesis of Functionalized 2′,5‐Oxo‐spiro[furan‐2,3′‐indoline]‐3‐carboxylate Derivatives as Antiproliferative Agents: ADMET Studies, and Molecular Docking against P2Y12 Inhibitors. ChemistrySelect. Available at: [Link]

  • Matrix Fine Chemicals. 2-OXOINDOLINE-5-CARBOXYLIC ACID | CAS 102359-00-2. Available at: [Link]

  • PubChem. 2-Oxindole-5-carboxylic acid. Available at: [Link]

  • Wang, Y., et al. (2018). Design, Synthesis, Structure-Activity Relationships Study and X-ray Crystallography of 3-substituted-indolin-2-one-5-carboxamide Derivatives as PAK4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Preliminary Toxicity Screening of Isopropyl 2-oxoindoline-5-carboxylate: A Strategic Guide for Early-Stage Drug Development

Structural Rationale & Toxicological Liabilities In the landscape of targeted therapeutics, the 2-oxoindoline (oxindole) core is a privileged scaffold, forming the structural foundation for several FDA-approved small mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Toxicological Liabilities

In the landscape of targeted therapeutics, the 2-oxoindoline (oxindole) core is a privileged scaffold, forming the structural foundation for several FDA-approved small molecule kinase inhibitors (SMKIs) such as Sunitinib and Nintedanib[1]. While the methyl ester derivative is a ubiquitous building block[2], the transition to Isopropyl 2-oxoindoline-5-carboxylate (CAS: 1368040-13-4) introduces a sterically hindered, highly lipophilic moiety.

As an Application Scientist, I approach this structural modification with a dual perspective: the isopropyl group can significantly enhance membrane permeability and cellular uptake, but it simultaneously elevates the risk of non-specific hydrophobic interactions with off-target proteins[3]. Consequently, before this intermediate is advanced into complex lead optimization campaigns, a rigorous, self-validating preliminary toxicity screen is mandatory. By identifying liabilities—such as hepatotoxicity, hERG-mediated cardiotoxicity, or genotoxicity—early in the pipeline, we prevent costly late-stage attrition.

G A Isopropyl 2-oxoindoline-5-carboxylate B Primary Target: Receptor Tyrosine Kinases A->B D Off-Target: hERG Channel A->D F Off-Target: CYP450 Enzymes A->F C Efficacy: Anti-angiogenesis / Apoptosis B->C E Toxicity: QT Prolongation D->E G Toxicity: Hepatotoxicity / DDI F->G

Mechanistic pathway of 2-oxoindoline derivatives detailing efficacy and off-target toxicities.

Tiered Toxicity Screening Architecture

To systematically de-risk Isopropyl 2-oxoindoline-5-carboxylate, we deploy a tiered screening architecture. This workflow is designed not merely to generate data, but to establish causality between the compound's structure and its biological behavior.

Workflow S1 Phase 1: In Vitro Cytotoxicity S2 Phase 2: Cardiotoxicity (hERG Patch-Clamp) S1->S2 S3 Phase 3: Genotoxicity (Mini-Ames Test) S2->S3 S4 Go/No-Go Decision Lead Optimization S3->S4

Tiered preliminary toxicity screening workflow for oxindole-based drug candidates.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems, ensuring that every data point generated for Isopropyl 2-oxoindoline-5-carboxylate is biologically meaningful and free from assay artifacts.

Phase 1: High-Throughput Hepatotoxicity Profiling

Causality: The liver is the primary site of xenobiotic metabolism. Oxindole derivatives often undergo extensive CYP-mediated oxidation[3]. We utilize HepG2 cells to assess whether the parent compound or its immediate metabolites induce hepatotoxicity. We employ an ATP-based luminescence readout (CellTiter-Glo) because oxindole derivatives can exhibit auto-fluorescence, which frequently confounds traditional colorimetric MTT assays[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Isopropyl 2-oxoindoline-5-carboxylate in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer compound dilutions to the assay plate to achieve final concentrations ranging from 100 µM to 5 nM.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO (establishes 100% baseline viability).

    • Positive Control: 10 µM Doxorubicin (confirms assay sensitivity and apoptotic induction).

    • Background Control: Media only (for luminescence background subtraction).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 volume ratio), lyse cells on an orbital shaker for 10 minutes, and record luminescence. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Phase 2: Electrophysiological Cardiotoxicity (hERG)

Causality: Lipophilic compounds with hydrogen-bond acceptors (like the carboxylate and oxindole carbonyl) are classic pharmacophores for binding to the inner cavity of the hERG potassium channel, leading to potentially fatal QT prolongation. Automated patch-clamp provides the necessary physiological relevance that simple radioligand binding assays lack.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular physiological saline.

  • System Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration and apply a standard hERG voltage protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents).

  • Compound Perfusion: Perfuse Isopropyl 2-oxoindoline-5-carboxylate at 1 µM, 10 µM, and 30 µM. Allow 5 minutes per concentration for steady-state block.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO (ensures vehicle does not alter current).

    • Positive Control: 100 nM E-4031 (a known hERG blocker, must show >80% inhibition to validate the cell's responsiveness).

  • Data Analysis: Measure the peak tail current amplitude pre- and post-compound application. Calculate fractional block and extrapolate the IC₅₀.

Phase 3: Genotoxicity (Mini-Ames Test)

Causality: The ester linkage and the aromatic oxindole core can be subject to metabolic activation, potentially forming reactive electrophiles that intercalate DNA. The Mini-Ames (24-well format) is utilized here to conserve limited early-stage compound supply while maintaining high concordance with regulatory Ames testing.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction mix to simulate mammalian hepatic metabolism.

  • Exposure: In a 24-well plate, combine the bacterial culture, S9 mix (or buffer for -S9 conditions), and Isopropyl 2-oxoindoline-5-carboxylate (up to 500 µ g/well ).

  • Self-Validation Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Control (-S9): 4-Nitroquinoline-N-oxide (TA98) and Sodium azide (TA100).

    • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic activity of the S9 fraction).

  • Incubation & Scoring: Add selective top agar, incubate for 48 hours at 37°C. Count revertant colonies. A result is flagged as positive if the colony count is ≥2-fold over the vehicle control with a dose-dependent response.

Quantitative Data Synthesis & Decision Gates

To facilitate rapid Go/No-Go decision-making, quantitative outputs from the tiered screening must be synthesized into a standardized matrix. Below is a representative data summary table illustrating the acceptable thresholds for advancing an intermediate like Isopropyl 2-oxoindoline-5-carboxylate.

Assay CategoryTarget / Cell LineReadout MetricRepresentative ResultThreshold for Concern (No-Go)
Cytotoxicity HepG2 (Hepatocytes)IC₅₀ (Luminescence)> 50 µMIC₅₀ < 10 µM
Cytotoxicity HEK293 (Renal cells)IC₅₀ (Luminescence)> 50 µMIC₅₀ < 10 µM
Cardiotoxicity hERG Channel (CHO)IC₅₀ (Patch-Clamp)> 30 µMIC₅₀ < 10 µM
Genotoxicity TA98 (-S9 / +S9)Fold-increase in revertants1.1x / 1.2x≥ 2.0x increase
Genotoxicity TA100 (-S9 / +S9)Fold-increase in revertants0.9x / 1.1x≥ 2.0x increase

Interpretation: If Isopropyl 2-oxoindoline-5-carboxylate maintains an IC₅₀ > 50 µM in hepatic and renal cell lines, it demonstrates an acceptable baseline safety profile for an intermediate. Furthermore, an hERG IC₅₀ > 30 µM indicates that the lipophilic isopropyl ester does not critically anchor into the potassium channel pore. Absence of mutagenicity in the Mini-Ames test clears the compound for subsequent synthetic elaboration into targeted kinase inhibitors.

References

  • Methyl 2-oxoindoline-5-carboxylate - Chem-Impex Chem-Impex Intern
  • Current Chemistry Letters: An overview on 2-indolinone derivatives as anticancer agents Growing Science
  • Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity MDPI
  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evalu

Sources

Foundational

Physicochemical Profiling and Analytical Validation of Isopropyl 2-oxoindoline-5-carboxylate

An In-Depth Technical Guide for Drug Discovery and Analytical Workflows Executive Summary In modern medicinal chemistry, the 2-oxoindoline (oxindole) core is recognized as a "privileged scaffold," frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery and Analytical Workflows

Executive Summary

In modern medicinal chemistry, the 2-oxoindoline (oxindole) core is recognized as a "privileged scaffold," frequently utilized in the design of targeted therapeutics such as receptor tyrosine kinase (RTK) inhibitors. Isopropyl 2-oxoindoline-5-carboxylate (IUPAC: propan-2-yl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate) serves as a critical synthetic building block in this domain.

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, distinguishing between the average molecular weight and the exact monoisotopic mass of this compound is paramount. This whitepaper establishes the definitive physicochemical parameters of Isopropyl 2-oxoindoline-5-carboxylate, elucidates its role in targeted drug discovery, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.

Quantitative Data: Molecular Weight vs. Exact Mass

In mass spectrometry and pharmacokinetic profiling, nominal mass and average molecular weight are insufficient for structural elucidation. The average molecular weight accounts for the natural isotopic distribution of elements (e.g., 12C and 13C ), which is useful for bulk stoichiometric calculations. Conversely, the exact monoisotopic mass is calculated using only the principal, most abundant isotope of each element (e.g., exactly 12.00000 Da for 12C ).

High-resolution instruments (such as QTOF or Orbitrap) rely exclusively on exact mass to determine elemental composition and prevent isobaric interference during LC-MS/MS analysis. The precise exact mass of Isopropyl 2-oxoindoline-5-carboxylate is 219.08954 Da 1.

Table 1: Physicochemical and Mass Specifications
ParameterValueAnalytical Significance
Chemical Name Isopropyl 2-oxoindoline-5-carboxylateStandard nomenclature 2
CAS Registry Number 1368040-13-4Unique identifier for regulatory compliance
Molecular Formula C₁₂H₁₃NO₃Base for isotopic pattern prediction
Average Molecular Weight ~219.24 g/mol Used for bulk synthetic stoichiometry
Exact Monoisotopic Mass 219.08954 DaTarget mass for HRMS structural elucidation
Predicted [M+H]⁺ Adduct 220.09682 m/zPrimary target ion in ESI+ mode
Predicted [M+Na]⁺ Adduct 242.07876 m/zSecondary diagnostic ion in ESI+ mode

The 2-Oxoindoline Scaffold in Drug Discovery

The 2-oxoindoline core is a structural hallmark in oncology drug development. It mimics the adenine ring of ATP, allowing it to act as an ATP-competitive inhibitor by forming critical hydrogen bonds within the highly conserved hinge region of various kinases.

The presence of the carboxylate moiety at the 5-position (as seen in Isopropyl 2-oxoindoline-5-carboxylate) is highly strategic. It serves as a functional handle that can be derivatized to project into the solvent-exposed region of the kinase active site, enhancing both target specificity and aqueous solubility. Recent literature highlights the use of 5-substituted 2-oxoindolines in the discovery of potent inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK) in Triple Negative Breast Cancer (TNBC) models 3, as well as novel Histone Deacetylase (HDAC) inhibitors 4.

G A Isopropyl 2-oxoindoline-5-carboxylate B Receptor Tyrosine Kinase (RTK) A->B ATP-competitive inhibition C Downstream Kinase Cascades B->C Blocked Phosphorylation D Tumor Proliferation Arrest C->D Pathway Suppression

Caption: Mechanism of 2-oxoindoline derivatives in receptor tyrosine kinase inhibition.

Experimental Workflows: HRMS Validation Protocol

To ensure scientific integrity during the synthesis or procurement of Isopropyl 2-oxoindoline-5-carboxylate, its identity must be validated using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).

As an Application Scientist, I mandate the following self-validating protocol. Every step is designed with explicit causality to eliminate false positives and suppress isobaric interference.

Workflow S1 Sample Preparation (ACN/H2O + 0.1% FA) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization ([M+H]+ Generation) S2->S3 S4 QTOF Mass Analysis (Lock-Mass Calibrated) S3->S4 S5 Exact Mass Validation (Δ < 5 ppm) S4->S5

Caption: Self-validating UHPLC-QTOF-MS workflow for exact mass determination.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of Isopropyl 2-oxoindoline-5-carboxylate in 1 mL of LC-MS grade Acetonitrile (ACN). Dilute 1:100 in a 50:50 mixture of H₂O/ACN containing 0.1% Formic Acid (FA).

  • Causality: The high dilution prevents detector saturation and space-charge effects in the QTOF analyzer. The addition of 0.1% FA acts as a proton donor, driving the equilibrium toward the formation of the[M+H]⁺ adduct necessary for positive-mode Electrospray Ionization (ESI+).

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Organic (ACN + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: While direct infusion is faster, UHPLC separation is mandatory. It separates the target compound from matrix salts and isobaric impurities that could otherwise cause ion suppression or overlapping mass spectra, ensuring a pure isotopic envelope.

Step 3: ESI-QTOF-MS Acquisition

  • Action: Operate the mass spectrometer in ESI positive mode. Infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass 556.2771 Da) continuously via a secondary reference sprayer.

  • Causality: The secondary amine in the indoline ring readily accepts a proton, making ESI+ the optimal ionization mode. The continuous lock-mass infusion corrects for instrumental drift in real-time, which is a non-negotiable requirement for achieving sub-5 ppm mass accuracy.

Step 4: Data Processing & Self-Validation

  • Action: Extract the chromatogram at m/z 220.0968. Calculate the mass error using the formula: Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000.

  • Causality: A mass error of less than 5 ppm, combined with an isotopic pattern match (comparing the theoretical vs. observed abundance of the M+1 / 13C peak), creates a self-validating data loop. If the error exceeds 5 ppm, the system flags a potential calibration failure or structural mismatch, preventing downstream synthetic failures.

Conclusion

Isopropyl 2-oxoindoline-5-carboxylate is a highly versatile intermediate with profound implications in the synthesis of kinase and epigenetic inhibitors. By strictly defining its exact monoisotopic mass (219.08954 Da) and employing rigorous, causality-driven HRMS protocols, researchers can ensure the structural fidelity of their starting materials, thereby accelerating the development of robust, targeted pharmacological agents.

References

  • University of Luxembourg. "1368040-13-4 (C12H13NO3) - PubChemLite." PubChemLite Database.[Link]

  • NextSDS. "propan-2-yl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate — Chemical Substance Information." NextSDS Regulatory Database. [Link]

  • National Institutes of Health. "Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1 and TNBC cell growth." PubMed.[Link]

  • National Institutes of Health. "Design, synthesis and biological evaluation of novel hydroxamic acid-derived histone deacetylase inhibitors bearing a 2-oxoindoline scaffold as potential antitumor agents." PubMed.[Link]

Sources

Exploratory

The Strategic Derivatization of Isopropyl 2-oxoindoline-5-carboxylate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs. I...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs. Its versatile structure allows for functionalization at multiple positions, leading to a diverse array of derivatives with a wide range of therapeutic applications. This technical guide focuses on the synthesis and potential derivatization of Isopropyl 2-oxoindoline-5-carboxylate, a key intermediate for developing novel therapeutics, particularly in the realm of kinase inhibition and oncology.

The 2-Oxoindoline Scaffold: A Foundation for Potent Biological Activity

The 2-oxoindoline, or oxindole, ring system is a bicyclic structure composed of a fused benzene and pyrrolidin-2-one ring. This scaffold is found in various natural products and has been extensively explored in synthetic medicinal chemistry. The structural rigidity and the presence of hydrogen bond donors and acceptors make it an ideal platform for designing molecules that can interact with biological targets with high affinity and specificity.

Derivatives of 2-oxoindoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] A significant portion of research has focused on their role as kinase inhibitors, which are enzymes that play a crucial role in cell signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development.

Synthesis of the Core Intermediate: Isopropyl 2-oxoindoline-5-carboxylate

The synthesis of Isopropyl 2-oxoindoline-5-carboxylate begins with the preparation of its precursor, 2-oxoindoline-5-carboxylic acid. While various synthetic routes to substituted oxindoles exist, a common approach involves the cyclization of a suitably substituted aniline derivative.

Synthesis of 2-Oxoindoline-5-carboxylic Acid

A plausible and documented route to 2-oxoindoline-5-carboxylic acid involves a multi-step synthesis starting from a commercially available substituted aniline. The general strategy often involves the construction of the five-membered ring onto the aniline core.

Conceptual Synthetic Workflow:

A Substituted Aniline B N-alkylation/ N-acylation A->B Introduction of a two-carbon unit C Intramolecular Cyclization B->C Ring closure D 2-Oxoindoline-5-carboxylic acid C->D Hydrolysis/Oxidation

Caption: General workflow for the synthesis of 2-oxoindoline-5-carboxylic acid.

Esterification to Isopropyl 2-oxoindoline-5-carboxylate

With 2-oxoindoline-5-carboxylic acid in hand, the target isopropyl ester can be readily synthesized via Fischer esterification. This classic and reliable method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

cluster_0 Fischer Esterification A 2-Oxoindoline-5-carboxylic acid C Isopropyl 2-oxoindoline-5-carboxylate A->C H+ (e.g., H2SO4), Heat B Isopropanol B->C

Caption: Synthesis of Isopropyl 2-oxoindoline-5-carboxylate.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-oxoindoline-5-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of isopropanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is driven to completion by the excess of alcohol.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Isopropyl 2-oxoindoline-5-carboxylate.[4][5][6]

Strategic Derivatization of the Core Intermediate

Isopropyl 2-oxoindoline-5-carboxylate offers three primary sites for diversification: the N1-position of the lactam, the C3-methylene group, and the C5-ester functionality.

Derivatization at the C3-Position: Knoevenagel Condensation

The C3-methylene group of the 2-oxoindoline core is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes and ketones. The Knoevenagel condensation is a powerful tool for introducing a variety of substituents at this position, leading to 3-substituted-2-oxoindoline derivatives.[7][8]

Reaction Scheme:

cluster_1 Knoevenagel Condensation A Isopropyl 2-oxoindoline-5-carboxylate C 3-((Substituted)methylidene)-2-oxoindoline-5-carboxylate A->C Base (e.g., piperidine, Et3N), Solvent (e.g., EtOH), Heat B Aldehyde (R-CHO) B->C

Caption: Knoevenagel condensation at the C3-position.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve Isopropyl 2-oxoindoline-5-carboxylate (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[7][8]

Derivatization at the N1-Position: N-Alkylation

The nitrogen atom of the lactam can be functionalized through N-alkylation or N-acylation reactions. N-alkylation is typically achieved by treating the oxindole with a base to generate the corresponding anion, followed by reaction with an alkyl halide.[9]

Reaction Scheme:

cluster_2 N-Alkylation A Isopropyl 2-oxoindoline-5-carboxylate C 1-Alkyl-2-oxoindoline-5-carboxylate A->C 1. Base (e.g., NaH, K2CO3) 2. R-X B Alkyl Halide (R-X) B->C

Caption: N-Alkylation at the N1-position.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of Isopropyl 2-oxoindoline-5-carboxylate (1.0 eq) in a polar aprotic solvent like DMF under an inert atmosphere, add a base such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq).

  • Anion Formation: Stir the mixture at room temperature for a short period to allow for the formation of the N-anion.

  • Alkylating Agent Addition: Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Reaction: The reaction can be stirred at room temperature or gently heated to drive it to completion. Monitor the progress by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[9]

Modification of the C5-Ester Functionality

The isopropyl ester at the C5-position can be hydrolyzed back to the carboxylic acid, which can then be converted into a variety of other functional groups, most notably amides. The synthesis of 2-oxoindoline-5-carboxamides has been shown to yield compounds with potent anticancer activities.

Reaction Scheme:

cluster_3 Amide Formation A Isopropyl 2-oxoindoline-5-carboxylate B 2-Oxoindoline-5-carboxylic acid A->B Hydrolysis (e.g., LiOH, H2O) D 2-Oxoindoline-5-carboxamide B->D Coupling Agent (e.g., HATU, EDC), Base, Solvent C Amine (R-NH2) C->D

Caption: Conversion of the C5-ester to an amide.

Biological Significance and Structure-Activity Relationship (SAR)

The derivatization of the Isopropyl 2-oxoindoline-5-carboxylate scaffold allows for the fine-tuning of its biological activity. The substituents introduced at the C3, N1, and C5 positions can significantly impact the compound's interaction with its biological target.

Table 1: Influence of Substituents on Biological Activity

Position of SubstitutionType of SubstituentGeneral Impact on Activity (Kinase Inhibition)
C3 Substituted benzylidene groups, heteroarylmethylidene groupsCrucial for interaction with the ATP binding site of kinases. The nature of the substituent dictates selectivity for different kinases.[2]
N1 Small alkyl groups, substituted alkyl groupsCan modulate solubility and pharmacokinetic properties. May also influence the orientation of the C3-substituent.
C5 Carboxamides, sulfonamides, small electron-withdrawing groupsCan form additional hydrogen bonds with the target protein, enhancing binding affinity. The nature of the C5-substituent can also influence selectivity.[1]

The isopropyl-5-carboxylate group itself is an interesting feature. While it can be a handle for further derivatization, it can also play a role in the molecule's overall properties. The ester can act as a hydrogen bond acceptor and its lipophilicity can influence the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

Isopropyl 2-oxoindoline-5-carboxylate is a valuable and versatile intermediate in the design and synthesis of novel therapeutic agents. Its strategic derivatization at the C3, N1, and C5 positions provides access to a vast chemical space of compounds with the potential for potent and selective biological activity, particularly as kinase inhibitors for the treatment of cancer. The synthetic methodologies outlined in this guide provide a robust framework for researchers to explore this promising scaffold in their drug discovery programs. The continued exploration of 2-oxoindoline derivatives holds great promise for the development of next-generation targeted therapies.

References

  • Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. PubMed, [Link].

  • Synthesis of N-Isopropyl-2-oxindole-1-carboxamide. PrepChem, [Link].

  • Synthesis, anti-lung cancer activity and molecular docking study of 3-methylene-2-oxoindoline-5-carboxamide derivatives. ResearchGate, [Link].

  • Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. PubMed, [Link].

  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed, [Link].

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. ResearchGate, [Link].

  • The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. ResearchGate, [Link].

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. PMC, [Link].

  • Fischer Esterification-Typical Procedures. OperaChem, [Link].

  • Fischer Esterification. Organic Chemistry Portal, [Link].

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research, [Link].

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications, [Link].

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, [Link].

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University, [Link].

  • 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, [Link].

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar, [Link].

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC, [Link].

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC, [Link].

  • HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. Indian Academy of Sciences, [Link].

  • Enzymatic Knoevenagel Condensation in Dual-Functionalized Water-Mimicking Ionic Liquids and Tertiary Amide. NSF Public Access Repository, [Link].

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and. Semantic Scholar, [Link].

  • N‐alkylation of 5‐substituted‐indoline‐2, 3‐diones from corresponding isatins.. ResearchGate, [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Isopropyl 2-oxoindoline-5-carboxylate Stock Solutions for In Vitro Assays

Introduction and Physicochemical Rationale Isopropyl 2-oxoindoline-5-carboxylate (CAS: 1368040-13-4; MW: ~219.24 g/mol ) is a structurally significant indolin-2-one derivative. The indolinone core is a privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

Isopropyl 2-oxoindoline-5-carboxylate (CAS: 1368040-13-4; MW: ~219.24 g/mol ) is a structurally significant indolin-2-one derivative. The indolinone core is a privileged scaffold in drug discovery, frequently utilized in the synthesis of tyrosine kinase inhibitors and antineoplastic agents.

Because in vitro assay reproducibility is inextricably linked to compound solubility and stability, handling this compound requires strict adherence to standardized solvation protocols. Like most indolinone derivatives, Isopropyl 2-oxoindoline-5-carboxylate exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents. Therefore, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for master stock preparation.

The Causality of Anhydrous Solvents: Standard laboratory DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric water, which alters the solvent's dielectric constant. This hydration leads to spontaneous compound precipitation (often invisible to the naked eye) and degradation of the stock over time. Using anhydrous DMSO prevents this moisture-induced concentration loss, ensuring the molarity of your stock remains accurate [1].

Quantitative Data for Stock Preparation

To ensure precision during the solvation phase, use the pre-calculated volume metrics in Table 1. Volumetric additions should be performed using calibrated positive-displacement pipettes to account for the high viscosity of DMSO.

Table 1: Anhydrous DMSO Volume Requirements based on Compound Mass

Mass of Compound (mg)Volume of 100% DMSO for 10 mM Stock (µL)Volume of 100% DMSO for 50 mM Stock (µL)
1.0 456.191.2
2.0 912.2182.4
5.0 2280.6456.1
10.0 4561.2912.2

(Calculations are based on an approximate molecular weight of 219.24 g/mol . Always verify the exact lot-specific MW on the manufacturer's Certificate of Analysis prior to solvation).

Master Stock Preparation Workflow

Workflow A 1. Equilibrate (To Room Temp) B 2. Weigh Compound (Analytical Balance) A->B C 3. Add Anhydrous DMSO (Vortex & Sonicate) B->C D 4. Create Aliquots (Single-Use Tubes) C->D E 5. Store at -20°C (Desiccated) D->E

Figure 1: Workflow for the preparation and storage of master stock solutions.

Step-by-Step Protocol:
  • Equilibration: Allow the sealed vial of lyophilized Isopropyl 2-oxoindoline-5-carboxylate to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient moisture to instantly condense on the powder, introducing water into the system and compromising the anhydrous environment.

  • Weighing: Weigh the desired mass into a static-free, low-bind amber glass or polypropylene vial.

  • Solvation: Add the calculated volume of anhydrous DMSO (from Table 1). Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting: Dispense the master stock into 20 µL to 50 µL single-use aliquots using tightly sealed microcentrifuge tubes.

    • Causality: Bulk storage leads to repeated freeze-thaw cycles. Each freeze-thaw cycle introduces transient temperature gradients that force the compound out of solution and introduce condensation, permanently altering the stock concentration [2].

  • Storage: Store aliquots at -20°C or -80°C in a secondary container backfilled with argon or containing active desiccant.

Serial Dilution and Assay Implementation

When preparing the compound for downstream cellular or biochemical assays, the transition from 100% DMSO to an aqueous assay buffer is the most critical step.

Dilution S Thawed Master Stock (10 mM in 100% DMSO) D1 Intermediate Dilutions (Performed in 100% DMSO) S->D1 F Final Assay Buffer Dilution (≤0.5% Final DMSO Concentration) D1->F A In Vitro Assay (Cellular or Biochemical) F->A

Figure 2: Serial dilution strategy ensuring final assay DMSO concentration remains below 0.5%.

Step-by-Step Protocol:
  • Thawing (Self-Validation Step): Thaw a single aliquot at room temperature. Self-Validation: Centrifuge the tube at 10,000 x g for 3 minutes. Inspect the bottom of the tube. If a visible white pellet is present, the compound has precipitated, and the nominal concentration is invalid. The aliquot must be discarded.

  • Intermediate Dilutions: Perform all serial dilutions (e.g., 3-fold or 10-fold dose-response curves) in 100% DMSO first.

    • Causality: Diluting a highly concentrated stock directly into an aqueous buffer causes the compound to "crash out" at the solvent interface due to localized supersaturation.

  • Aqueous Transfer: Transfer the intermediate DMSO dilutions into the final aqueous assay medium. Ensure the final concentration of DMSO in the assay well does not exceed 0.1% to 0.5% (v/v) .

    • Causality: According to the [3], DMSO concentrations exceeding 0.5% can induce cellular toxicity, alter membrane permeability, and denature biochemical assay enzymes, leading to false-positive or artifactual data.

References

  • Assay Guidance Manual: Busting Myths in Compound Handling Practices for Assay Developers Source: SLAS Technology URL:[Link]

  • HTS library plate rejuvenation using a DMSO-rich atmosphere Source: SLAS Discovery / ResearchGate URL:[Link]

  • Assay Guidance Manual: Cell Viability Assays and Compound Handling Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH) URL:[Link]

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of Isopropyl 2-oxoindoline-5-carboxylate

A Senior Application Scientist's Guide to Method Development and Validation Abstract This application note details the systematic development and validation of a robust, stability-indicating reversed-phase high-performan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Development and Validation

Abstract

This application note details the systematic development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isopropyl 2-oxoindoline-5-carboxylate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at pH 3.0, with detection at 249 nm. The rationale behind the selection of chromatographic parameters is discussed in depth. Furthermore, a comprehensive protocol for method validation, including forced degradation studies as mandated by the International Council for Harmonisation (ICH), is provided to ensure the method is fit for its intended purpose.

Introduction

Isopropyl 2-oxoindoline-5-carboxylate is a heterocyclic compound featuring an oxindole core, a structure of significant interest in medicinal chemistry and pharmaceutical development. The oxindole scaffold is present in numerous biologically active molecules.[1] Accurate quantification and impurity profiling are critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API). A stability-indicating analytical method is one that can accurately measure the drug substance, free from interference from its degradation products, process impurities, or other potential excipients.[2]

This guide provides a comprehensive, experience-driven approach to developing such a method, moving beyond a simple recitation of steps to explain the underlying scientific principles that inform each decision.

Analyte Characterization & Its Impact on Method Design

A foundational step in any method development is to understand the physicochemical properties of the analyte.

  • Structure: Isopropyl 2-oxoindoline-5-carboxylate consists of a polar oxindole head and a moderately non-polar isopropyl ester tail. The aromatic ring is a strong chromophore, essential for UV detection.

  • pKa (Predicted): The molecule lacks strongly basic functional groups. The amide proton on the oxindole ring is very weakly acidic (pKa > 13).[3][4] The most significant consideration is the potential for hydrolysis of the isopropyl ester group under strong acidic or basic conditions, which would yield the corresponding carboxylic acid. The pKa of the resulting 2-oxoindoline-5-carboxylic acid would be analogous to benzoic acid, which is approximately 4.2.[5][6] To ensure consistent retention and avoid peak shape issues related to the potential presence of the carboxylate degradant, the mobile phase pH should be set at least one unit below its pKa. A pH of ~3.0 is therefore a logical choice.

  • logP (Predicted): The calculated XLogP3 for the parent compound, oxindole, is 1.2.[7] The addition of the isopropyl carboxylate group increases its lipophilicity. This moderate non-polar character makes the analyte an ideal candidate for reversed-phase HPLC.[8]

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile, methanol, and ethanol, and sparingly soluble in aqueous solutions.[9][10] This informs the choice of diluent for sample and standard preparation. A mixture of the mobile phase components is often a good starting point.

  • UV Absorbance: The oxindole chromophore exhibits a strong UV absorbance maximum (λmax) at approximately 249 nm.[9] This wavelength provides excellent sensitivity for detection.

Method Development Strategy: The "Why" Behind the "How"

The goal is to achieve a separation where the main analyte peak is symmetrical, well-retained, and resolved from all potential impurities and degradation products.

Chromatographic Mode and Stationary Phase Selection

Given the analyte's moderate hydrophobicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical choice.[11] The separation mechanism is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[8]

  • Initial Choice: C18 Column: An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography and the recommended starting point.[12] Its high hydrophobicity will provide adequate retention for Isopropyl 2-oxoindoline-5-carboxylate, allowing for effective separation from more polar degradants. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.

Mobile Phase Selection

The mobile phase composition is the primary tool for controlling retention and selectivity.[11]

  • Organic Modifier: Both acetonitrile and methanol are common choices. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[13] It is selected as the initial organic modifier (Mobile Phase B).

  • Aqueous Phase and pH Control: To ensure reproducible retention and good peak shape, especially for any acidic degradants, the aqueous phase must be buffered. Based on the predicted pKa of the potential carboxylic acid degradant (~4.2), a phosphate buffer at pH 3.0 is selected (Mobile Phase A). This low pH ensures that the carboxylic acid is fully protonated and behaves as a neutral molecule, preventing peak tailing.

  • Buffer Concentration: A buffer concentration of 20 mM is sufficient to provide adequate buffering capacity without risking precipitation when mixed with the organic modifier.

Gradient Optimization

For analyzing stability samples where a range of degradation products with varying polarities may be present, a gradient elution is superior to an isocratic one. A gradient allows for the elution of highly polar compounds early in the run while ensuring that more non-polar compounds are eluted within a reasonable time.[14]

A "scouting gradient" is the first step, typically running from a low to a high percentage of organic modifier (e.g., 5% to 95% Acetonitrile) over 20-30 minutes. This initial run provides crucial information about the retention time of the main peak and the presence of any late-eluting impurities, which is then used to build a more focused and efficient gradient.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR grade), Phosphoric Acid (AR grade), Water (HPLC grade).

  • Reference Standard: Isopropyl 2-oxoindoline-5-carboxylate of known purity.

Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Isopropyl 2-oxoindoline-5-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 249 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program Time (min)
0.0
15.0
20.0
25.0
25.1
30.0
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified.[15][16] This is achieved by injecting the Working Standard Solution (50 µg/mL) five times. The acceptance criteria are based on established USP and ICH guidelines.[15][17]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation Protocol: Ensuring a Trustworthy System

The developed method must be validated to demonstrate its suitability for its intended purpose, as outlined in ICH guideline Q2(R2).[18][19][20]

Specificity & Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.[21][22] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the resulting degradation products from the intact drug.[21]

  • Sample Preparation: Prepare a solution of Isopropyl 2-oxoindoline-5-carboxylate at 500 µg/mL in diluent.

  • Acid Hydrolysis: To 1 mL of sample solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of sample solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent. Note: Ester hydrolysis is expected to be rapid under basic conditions.

  • Oxidative Degradation: To 1 mL of sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Store the solid API in an oven at 105 °C for 24 hours. Prepare a 50 µg/mL solution in diluent for analysis.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[23] Prepare a 50 µg/mL solution for analysis.

Analyze all stressed samples alongside an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Mode & Column (RP-HPLC, C18) A->B C Mobile Phase Scouting (ACN/MeOH, pH) B->C D Initial Gradient Run (Scouting Gradient) C->D E Optimize Gradient (Slope, Time) D->E Analyze Results F Fine-tune Parameters (Flow Rate, Temp.) E->F G System Suitability Test (SST) F->G H Forced Degradation (Specificity) G->H Method Finalized I Validate per ICH Q2(R2) (Linearity, Accuracy, etc.) H->I J Final Method Document I->J

Caption: A workflow diagram illustrating the logical progression of HPLC method development.

Interplay of Chromatographic Parameters

HPLC_Parameters MP Mobile Phase (% Organic, pH, Buffer) RT Retention Time MP->RT Strongly Affects RES Resolution MP->RES Affects Selectivity PS Peak Shape MP->PS pH Control COL Stationary Phase (C18, C8, Phenyl) COL->RT Affects Retention COL->RES Primary Selectivity TEMP Temperature TEMP->RT Inversely Affects BP Backpressure TEMP->BP Inversely Affects FLOW Flow Rate FLOW->RT Inversely Affects FLOW->RES Affects Efficiency FLOW->BP Directly Affects

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data for Isopropyl 2-oxoindoline-5-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Verification, NMR Acquisition Protocols, and Mechanistic Signal Causality Introduction & Scientific Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Verification, NMR Acquisition Protocols, and Mechanistic Signal Causality

Introduction & Scientific Context

The oxindole (2-oxoindoline) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous kinase inhibitors and spirocyclic anticancer agents [[1]](). Functionalization at the C5 position of the oxindole ring is a common strategy to modulate target binding affinity and pharmacokinetic properties.

For the specific derivative Isopropyl 2-oxoindoline-5-carboxylate (CAS RN: 1368040-13-4) 2, precise structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to confirm the integrity of the ester linkage and the regiochemistry of the aromatic substitution [[3]](). As a Senior Application Scientist, I have structured this guide to provide a self-validating experimental protocol alongside high-fidelity reference chemical shifts, explaining the physical causality behind the observed spectral phenomena.

Chemical Profile

  • Compound Name: Isopropyl 2-oxoindoline-5-carboxylate

  • CAS Registry Number: 1368040-13-4

  • Molecular Formula: C₁₂H₁₃NO₃

  • Molecular Weight: 219.24 g/mol

  • Structural Features: A bicyclic indoline ring with a lactam carbonyl at C2, and an isopropyl ester group conjugated at the C5 position.

Experimental Workflow & Protocol

To ensure a self-validating system, the NMR acquisition must be strictly controlled. The following protocol is optimized for a standard 400 MHz or 600 MHz NMR spectrometer .

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of Isopropyl 2-oxoindoline-5-carboxylate.

    • Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: Oxindoles often exhibit poor solubility in CDCl₃ due to intermolecular hydrogen bonding. DMSO-d₆ disrupts these bonds, ensuring complete dissolution and slowing the chemical exchange of the lactam N-H proton, allowing it to be clearly observed 3.

  • Instrument Tuning & Shimming:

    • Insert the sample and lock onto the DMSO-d₆ signal (2.50 ppm for ¹H, 39.52 ppm for ¹³C).

    • Perform automated 3D gradient shimming to ensure a highly homogeneous magnetic field (critical for resolving the fine meta-coupling of the aromatic protons).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Scans (ns): 16.

    • Relaxation Delay (d1): 2.0 seconds. Causality: A 2-second delay ensures the magnetization of slowly relaxing aromatic protons fully returns to the Z-axis, guaranteeing accurate integration ratios.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Scans (ns): 1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2.0 seconds.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B Instrument Setup (Probe tuning, 3D shimming) A->B C 1H Acquisition (ns=16, d1=2s, zg30) B->C D 13C Acquisition (ns=1024, d1=2s, zgpg30) B->D E Data Processing (FT, Phase/Baseline Correction) C->E D->E F Structural Verification (Peak Assignment & Integration) E->F

Caption: Step-by-step experimental workflow for NMR sample preparation and spectral acquisition.

NMR Reference Data

Note: The following tables present highly realistic simulated reference data derived from empirical substituent effect models and validated against structurally analogous 5-substituted oxindoles in DMSO-d6.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-H 10.70s (br)-1HLactam NH
C6-H 7.82dd8.1, 1.61HAromatic CH
C4-H 7.75d1.61HAromatic CH
C7-H 6.88d8.11HAromatic CH
O-CH 5.08hept6.31HIsopropyl Methine
C3-H₂ 3.55s-2HIndoline CH₂
CH₃ 1.30d6.36HIsopropyl Methyls (x2)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment
C2 176.5C=OOxindole Lactam Carbonyl
C=O 165.2C=OEster Carbonyl
C7a 147.5CAromatic C (N-linked)
C6 130.5CHAromatic CH
C3a 126.0CAromatic C (Bridgehead)
C4 125.2CHAromatic CH
C5 123.5CAromatic C (Ester-linked)
C7 109.0CHAromatic CH
O-CH 67.5CHIsopropyl Methine
C3 35.5CH₂Indoline CH₂
CH₃ 21.8CH₃Isopropyl Methyls (x2)

Mechanistic Insights & Signal Causality (E-E-A-T)

To ensure scientific integrity, it is not enough to simply list the peaks; one must understand the electronic environments dictating these shifts.

Aromatic Deshielding & Spin Systems

The C5-isopropyl ester acts as a strong electron-withdrawing group (EWG). Through resonance and magnetic anisotropy, it significantly deshields the ortho protons (H4 and H6), pushing them downfield to 7.75 ppm and 7.82 ppm, respectively.

  • H4 appears as a fine doublet (J = 1.6 Hz) because it only has a meta-coupling partner (H6).

  • H6 appears as a doublet of doublets (dd) due to ortho-coupling with H7 (J = 8.1 Hz) and meta-coupling with H4 (J = 1.6 Hz).

  • H7 is shielded by the electron-donating effect of the adjacent indoline nitrogen, appearing upfield at 6.88 ppm as a doublet.

Nitrogen Quadrupolar Relaxation

The lactam N-H proton appears as a broad singlet at 10.70 ppm. This broadening is caused by two factors: the intermediate rate of chemical exchange with trace moisture in the solvent, and the quadrupolar relaxation of the ¹⁴N nucleus (Spin I = 1), which partially decouples the scalar coupling to the attached proton.

2D NMR Magnetization Transfer Logic

To self-validate the 1D assignments, 2D NMR (COSY and HMBC) is employed. The diagram below illustrates the critical through-bond correlations used to lock in the regiochemistry of the ester group.

NMR_Correlations H4 H-4 (7.75 ppm) C5 C-5 (123.5 ppm) H4->C5 HMBC (2J) CO Ester C=O (165.2 ppm) H4->CO HMBC (3J) H6 H-6 (7.82 ppm) H7 H-7 (6.88 ppm) H6->H7 COSY (3J) H6->C5 HMBC (2J) H6->CO HMBC (3J) C7a C-7a (147.5 ppm) H7->C7a HMBC (2J)

Caption: Key COSY (green) and HMBC (red) magnetization transfer correlations verifying C5 substitution.

References

  • ACS Publications. "Stereoselective Construction of 3-(Aminoalkylidene)oxindoles in One Pot: Development of a Novel, Robust, and Scalable Process". The Journal of Organic Chemistry. Available at: [Link][1]

  • ACS Publications. "Precise Synthesis of Diastereomers of Spiro-oxindole Derivatives through Dynamic Covalent Transformation". The Journal of Organic Chemistry. Available at:[Link][3]

Sources

Application

Topic: Elucidation of Mass Spectrometric Fragmentation Pathways of Isopropyl 2-oxoindoline-5-carboxylate using ESI-MS/MS

An Application Note from the Advanced Mass Spectrometry Core Facility Abstract This application note provides a detailed guide to understanding and predicting the gas-phase fragmentation patterns of Isopropyl 2-oxoindoli...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Advanced Mass Spectrometry Core Facility

Abstract

This application note provides a detailed guide to understanding and predicting the gas-phase fragmentation patterns of Isopropyl 2-oxoindoline-5-carboxylate, a key heterocyclic scaffold relevant in medicinal chemistry and drug discovery. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we outline a systematic approach to structural elucidation. This document details the theoretical underpinnings of the molecule's fragmentation, a robust experimental protocol for data acquisition, and a guide to interpreting the resulting product ion spectra. The methodologies and insights presented herein are designed to equip researchers, particularly those in pharmaceutical development, with the tools necessary for confident structural confirmation and impurity profiling.

Introduction: The Analytical Imperative

Isopropyl 2-oxoindoline-5-carboxylate is a derivative of the privileged 2-oxoindoline scaffold, a core structure found in numerous pharmacologically active compounds. The characterization of such molecules and their metabolites is a critical step in the drug development pipeline. Mass spectrometry, particularly with "soft" ionization techniques like Electrospray Ionization (ESI), is the premier analytical tool for this purpose due to its high sensitivity and specificity.[1]

While a full scan (MS1) mass spectrum can provide the molecular weight of the analyte, it offers little structural information.[2] Tandem mass spectrometry (MS/MS), through Collision-Induced Dissociation (CID), fragments the precursor ion in a controlled and reproducible manner, generating a product ion spectrum that serves as a structural fingerprint.[3] Understanding these fragmentation patterns is not merely an academic exercise; it is essential for distinguishing isomers, identifying metabolites, and characterizing degradation products. This note explains the causality behind the fragmentation of this specific molecule by examining its constituent functional groups: the indoline core and the isopropyl ester side chain.

Theoretical Fragmentation Analysis

The fragmentation of Isopropyl 2-oxoindoline-5-carboxylate in the gas phase is governed by the chemical stability of its substructures and the relative strengths of its chemical bonds. In positive-mode ESI, the molecule will readily protonate, likely on the amide oxygen or the ester carbonyl oxygen, to form the precursor ion, [M+H]⁺.

Molecular Formula: C₁₂H₁₃NO₃ Monoisotopic Mass: 219.0895 u Protonated Precursor Ion [M+H]⁺: m/z 220.0968

The primary fragmentation pathways are predictable based on well-established principles for indole derivatives and aliphatic esters.[4][5]

  • Pathway A: McLafferty-type Rearrangement (Loss of Propene): The isopropyl ester group is highly susceptible to a characteristic rearrangement. This involves the transfer of a hydrogen atom from the isopropyl group to the carbonyl oxygen, followed by the neutral loss of propene (C₃H₆). This is often the most favorable and dominant fragmentation pathway at low collision energies.[6] The resulting fragment is the protonated 2-oxoindoline-5-carboxylic acid.

  • Pathway B: Loss of Carbon Monoxide: The 2-oxoindoline core contains a lactam (a cyclic amide). A common fragmentation for such structures is the loss of carbon monoxide (CO) from the ring, leading to a ring contraction.[7]

  • Pathway C: Cleavage of the Ester Side Chain: Higher collision energies can induce more energetic cleavages, such as the loss of the entire isopropoxycarbonyl group or subsequent fragmentations of the indoline ring itself. A characteristic loss for indole derivatives is hydrocyanic acid (HCN).[8]

Proposed Fragmentation Pathway Diagram

The logical flow of these fragmentation events can be visualized as follows:

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments M_H [M+H]⁺ Isopropyl 2-oxoindoline-5-carboxylate m/z 220.0968 Frag_A [M+H - C₃H₆]⁺ 2-oxoindoline-5-carboxylic acid m/z 178.0501 M_H->Frag_A - C₃H₆ (Propene) McLafferty Rearrangement Frag_B [M+H - CO]⁺ m/z 192.1019 M_H->Frag_B - CO (Carbon Monoxide) Frag_A1 [Frag_A - CO]⁺ m/z 150.0555 Frag_A->Frag_A1 - CO Frag_A2 [Frag_A - H₂O]⁺ m/z 160.0395 Frag_A->Frag_A2 - H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway for Isopropyl 2-oxoindoline-5-carboxylate.

Experimental Protocol

This protocol provides a self-validating methodology for acquiring high-quality MS/MS data. The use of a collision energy ramp allows for the capture of both low-energy (rearrangement) and high-energy (bond cleavage) fragments in a single analysis.

Objective

To generate a detailed product ion spectrum for the protonated molecular ion of Isopropyl 2-oxoindoline-5-carboxylate (m/z 220.1) using ESI-MS/MS.

Materials and Reagents
  • Analyte: Isopropyl 2-oxoindoline-5-carboxylate

  • Solvents: HPLC-grade Methanol, Acetonitrile, and deionized Water

  • Acidifier: 0.1% (v/v) Formic Acid in Water and Methanol

Causality Note: Formic acid is added to the mobile phase to ensure a robust and stable population of protonated [M+H]⁺ ions, which is the required precursor for CID fragmentation in positive ion mode.[9]

Instrumentation
  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer capable of MS/MS analysis.

  • Ion Source: Electrospray Ionization (ESI) source.

  • Introduction System: Direct infusion via syringe pump or a standard HPLC system (for method development).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in Methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Filter the working solution through a 0.22 µm syringe filter if any particulates are visible.

Mass Spectrometer Parameters

The following table provides starting parameters. These should be optimized for the specific instrument in use.

Parameter GroupParameterRecommended SettingRationale
ESI Source Ionization ModePositiveThe molecule contains basic sites (amide) suitable for protonation.
Capillary Voltage3.5 - 4.5 kVTo ensure efficient droplet formation and ion generation from the electrospray.[10]
Nebulizing Gas (N₂)Instrument DependentTo assist in aerosol formation.
Drying Gas (N₂) Flow8 - 12 L/minTo promote solvent evaporation from charged droplets.
Drying Gas Temp.300 - 350 °CTo facilitate the transition of ions into the gas phase.
MS Scan (MS1) Mass Rangem/z 50 - 500To detect the precursor ion and any potential in-source fragments.
MS/MS Scan Precursor Ionm/z 220.1The target [M+H]⁺ ion to be isolated for fragmentation.
Isolation Window1 - 2 DaTo ensure specific isolation of the precursor ion of interest.
Activation ModeCollision-Induced Dissociation (CID)The standard method for fragmenting small molecules.[3][11]
Collision GasArgon or NitrogenInert gas used to collide with and fragment the precursor ions.
Collision EnergyRamped 10 - 40 eVA ramp captures fragments formed at low, medium, and high energies, providing a comprehensive spectrum in one acquisition.[12]
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_analysis MS Analysis Stock 1 mg/mL Stock (Methanol) Work 1 µg/mL Working Soln. (50:50 MeOH:H₂O + 0.1% FA) Stock->Work Dilution Infusion Direct Infusion (5-10 µL/min) Work->Infusion ESI Electrospray Ionization Infusion->ESI MS1 MS1 Scan (Confirm m/z 220.1) ESI->MS1 Isolation Precursor Isolation (m/z 220.1) MS1->Isolation CID Collision-Induced Dissociation (10-40 eV) Isolation->CID MS2 MS2 Scan (Product Ion Spectrum) CID->MS2

Caption: Step-by-step workflow for the MS/MS analysis of the target compound.

Data Interpretation and Expected Results

The analysis of the resulting MS/MS spectrum involves correlating the observed product ions with the proposed fragmentation pathways. High-resolution mass spectrometry is crucial for assigning unambiguous elemental compositions to each fragment.[13]

Expected Product Ion Spectrum

The base peak in the MS/MS spectrum at low collision energies (e.g., 10-15 eV) is expected to be m/z 178.05 , corresponding to the loss of propene. As the collision energy increases, the relative intensity of this peak will decrease, and higher-energy fragments will become more prominent.

Table of Expected Fragments
Observed m/z (Predicted)Elemental Formula (of Ion)Neutral LossProposed Fragment Structure
220.0968C₁₂H₁₄NO₃⁺-Protonated Parent Molecule
178.0501C₉H₈NO₃⁺C₃H₆ (42.047 u)Protonated 2-oxoindoline-5-carboxylic acid
160.0395C₉H₆NO₂⁺C₃H₆ + H₂O (60.057 u)Dehydrated carboxylic acid fragment
150.0555C₈H₈NO₂⁺C₃H₆ + CO (70.042 u)Fragment from Pathway A followed by CO loss
132.0449C₈H₆NO⁺C₃H₆ + CO + H₂O (88.052 u)Further fragmentation of the indoline core

Conclusion

The mass spectrometric fragmentation of Isopropyl 2-oxoindoline-5-carboxylate is a predictable process dominated by a characteristic McLafferty-type rearrangement resulting in a neutral loss of propene. By employing the robust ESI-MS/MS protocol detailed in this note, researchers can reliably generate a rich product ion spectrum. This spectral "fingerprint" is invaluable for the unambiguous structural confirmation of the parent compound, the identification of related impurities in synthesis batches, and for tracking metabolic transformations in preclinical studies. The principles and methodologies described are broadly applicable to the structural elucidation of other small, drug-like molecules.

References

  • Mass Spectrum Fragmentation Pattern of Aromatic Esters. (2021). YouTube. Available at: [Link]

  • Collision-Induced Fragmentation of Macrolide Antibiotics. (2015). Emery Pharma. Available at: [Link]

  • H.P. Bults, et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • H.P. Bults, et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • A. Kihel, et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]

  • Y.L. Ma, et al. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Journal of Mass Spectrometry. Available at: [Link]

  • L.L. Liu, et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available at: [Link]

  • H.J. Kim, et al. (2014). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology. Available at: [Link]

  • A.N. Geden, et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. National Institute of Justice. Available at: [Link]

  • S.J. Gaskell. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • P. Gáti, et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Pearson. Available at: [Link]

  • W. Weinmann, et al. (1999). Screening for drugs in serum by electrospray ionization/collision-induced dissociation and library searching. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • A. Kihel, et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

  • Collision-induced Dissociation. Journal of Developments in Mass Spectrometry. Available at: [Link]

  • P. Kebarle. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

  • J. Prasain. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Isopropyl 2-oxoindoline-5-carboxylate Solubility in DMSO

Prepared by: Senior Application Scientist, Advanced Chemical Formulations Welcome to the technical support guide for Isopropyl 2-oxoindoline-5-carboxylate. This document is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

Welcome to the technical support guide for Isopropyl 2-oxoindoline-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, and others in the oxindole class, specifically within a Dimethyl Sulfoxide (DMSO) solvent system. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the issues you may be facing.

Section 1: Foundational Understanding

Answer: This is a common and valid challenge. While DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of molecules, its effectiveness is not absolute.[1] The difficulty with compounds like Isopropyl 2-oxoindoline-5-carboxylate stems from two primary factors: the properties of the solute and the properties of the solvent.

  • Solute Properties (The Compound): The oxindole scaffold, a core feature of your compound, is prevalent in many bioactive molecules.[2] These structures can be quite planar, allowing them to stack tightly in a solid form. This efficient packing creates a very stable crystal lattice . To dissolve the compound, the energy released from the solvent molecules interacting with individual compound molecules (solvation energy) must be sufficient to overcome this strong crystal lattice energy. If the lattice energy is too high, the compound will exhibit poor solubility.

  • Solvent Properties (The DMSO): The effectiveness of DMSO is highly dependent on its purity. DMSO is extremely hygroscopic , meaning it readily absorbs moisture from the atmosphere.[3] This absorbed water significantly alters the solvent's properties. As water content increases, the DMSO-water mixture becomes more structured and viscous, which makes it more difficult for the solvent to create a "cavity" to accommodate the solute molecules, thereby decreasing solubility for many organic compounds.[3][4]

Answer: Absolutely. The two most critical aspects of your DMSO are its purity and water content (anhydrosity) .

  • Water Contamination: Even a small amount of absorbed water can drastically reduce the solubility of lipophilic compounds.[3][5] This is because water introduces a highly structured, hydrogen-bonded network with the DMSO molecules, altering its solvent characteristics.[6][7] For troubleshooting, always assume your stock bottle of DMSO that has been opened multiple times has absorbed some moisture.

  • Degradation: While DMSO is thermally stable at lower temperatures, it can decompose at high temperatures or in the presence of strong acids, potentially forming products like dimethyl sulfide and formaldehyde.[8][9][10] This is less of a concern for routine dissolution but is important to remember if using aggressive heating methods.

It is a best practice to use a fresh, sealed bottle of anhydrous or molecular biology grade DMSO for preparing high-concentration stock solutions.[11]

Section 2: Initial Dissolution - Protocol and Troubleshooting

If you are facing an immediate dissolution problem, the following workflow is your primary diagnostic tool.

G start START: Compound powder is not dissolving in DMSO at room temperature. check_dmso Step 1: Verify Solvent Quality Is your DMSO anhydrous and from a fresh, sealed bottle? start->check_dmso use_new_dmso Action: Obtain a new, sealed bottle of anhydrous DMSO and retry. check_dmso->use_new_dmso No apply_energy Step 2: Apply Mechanical & Thermal Energy Have you tried vortexing, sonication, or gentle warming? check_dmso->apply_energy  Yes   use_new_dmso->start Retry protocol_energy Protocol: Energy Application 1. Vortex vigorously (2-5 min). 2. Sonicate in a water bath (10-30 min). 3. Warm to 37-40°C (10-15 min). Combine methods if necessary. apply_energy->protocol_energy No check_concentration Step 3: Assess Concentration Is it possible you are exceeding the compound's maximum solubility limit? apply_energy->check_concentration  Yes   protocol_energy->apply_energy Apply and re-evaluate success SUCCESS: Compound is fully dissolved. protocol_energy->success solubility_test Action: Perform a serial dilution test to find the approximate solubility limit. Start with a smaller amount of compound. check_concentration->solubility_test  Yes / Possibly   check_concentration->success No, it dissolved after applying energy. fail PERSISTENT ISSUE: Compound remains insoluble. Consider advanced strategies or chemical modification. solubility_test->fail

Caption: Troubleshooting workflow for initial compound dissolution in DMSO.

Answer: Follow this detailed, self-validating protocol. The key is to introduce energy systematically to aid the dissolution process.

Experimental Protocol: Standard Dissolution in DMSO

  • Preparation: Allow both the vial of your compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Calculation: Determine the mass of the compound needed for your target concentration and volume.

  • Dispensing: Accurately weigh the compound into a sterile, appropriately sized vial (e.g., a glass vial with a PTFE-lined cap). Add the calculated volume of anhydrous DMSO.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 2-5 minutes.

  • Visual Inspection: Check the solution against a light source. If you see any solid particulates, proceed to the next step.

  • Sonication: Place the vial in a sonicating water bath for 15-30 minutes. The cavitation energy helps to break apart the solid crystal lattice.

  • Gentle Warming: If particulates remain, move the vial to a water bath or heat block set to 37-40°C for 10-15 minutes. This increases the kinetic energy of the system, favoring dissolution.[12] Caution: Avoid excessive heat, as it may degrade the compound or the DMSO.

  • Final Assessment: After cooling to room temperature, perform a final visual inspection. A successfully prepared stock solution should be completely clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[13]

Section 3: Issues with Prepared Stock Solutions

Answer: This is a classic case of precipitation from a supersaturated solution, often triggered by storage conditions.

Causality:

  • Supersaturation and Crystallization: You likely created a supersaturated solution , where the concentration of the dissolved compound is higher than its thermodynamic equilibrium solubility.[3] This state can be kinetically stable for a short period. However, events like cooling, freezing, or the presence of a nucleation site (like a microscopic dust particle) can provide the energy needed for the compound to crash out of solution and form a more stable crystalline solid.[5]

  • Freeze-Thaw Cycles: The process of freezing and thawing is a major stressor. As the DMSO/water mixture freezes, the compound becomes highly concentrated in the remaining liquid phase, which strongly promotes crystallization. Once a crystal has formed, it acts as a template, making it very difficult to redissolve the compound completely.[5]

  • Water Absorption: If your vial is not perfectly sealed, DMSO can absorb moisture from the air even during storage or brief periods at room temperature. As discussed, this reduces its solvating power and can cause the compound to precipitate.

Rescue Protocol: You can attempt to rescue the solution by repeating the energy application steps from the initial dissolution protocol: vigorous vortexing, sonication, and gentle warming.[12] However, be aware that once a stable crystalline form has precipitated, it may be significantly less soluble than the original powder and may not fully redissolve.[5] The best practice is to always use freshly prepared solutions or to be extremely diligent about preventing freeze-thaw cycles.

Section 4: Problems During Experimental Use (Aqueous Dilution)

Answer: You are observing a phenomenon known as solvent-shifting precipitation . This is one of the most common pitfalls when working with compounds that are poorly soluble in water.[14]

The Mechanism: Your compound is soluble in 100% DMSO but is likely sparingly soluble or insoluble in aqueous solutions.[15] When you add a small volume of your concentrated DMSO stock directly into an aqueous buffer, the DMSO rapidly disperses. This leaves the compound molecules in a localized area where the solvent is now predominantly water. Unable to stay dissolved in the aqueous environment, the compound crashes out of solution, forming a fine precipitate.[11][14]

To avoid this, you must dilute the compound in a way that prevents it from ever reaching a high local concentration in a poor solvent.

G cluster_0 INCORRECT METHOD cluster_1 CORRECT METHOD stock_bad 10 mM Stock in 100% DMSO result_bad PRECIPITATION! (Cloudy Solution) stock_bad->result_bad Add 10 µL stock to buffer buffer_bad 1 mL Aqueous Buffer (e.g., PBS) stock_good 10 mM Stock in 100% DMSO result_good CLEAR SOLUTION (Target: 100 µM) stock_good->result_good Add 10 µL stock dropwise to vigorously mixing buffer buffer_good 1 mL Aqueous Buffer (while vortexing)

Caption: Visual guide to diluting DMSO stocks into aqueous solutions.

Experimental Protocol: Diluting DMSO Stocks into Aqueous Buffers

  • Prepare the Aqueous Phase: Dispense the final volume of your aqueous buffer (e.g., cell culture media, PBS) into a tube.

  • Initiate Mixing: Begin vigorously mixing the aqueous buffer. A vortex mixer on a medium-high setting is ideal.

  • Slow Addition: While the buffer is actively mixing, slowly add the required volume of your concentrated DMSO stock solution. Pipette the stock directly into the liquid vortex, not onto the side of the tube.

  • Continued Mixing: Allow the solution to continue vortexing for another 30-60 seconds to ensure complete and uniform dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[13] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

If precipitation still occurs, it indicates your final concentration is above the compound's aqueous solubility limit. In this case, you must either lower the final concentration or consider the use of co-solvents or other formulation strategies, which is beyond the scope of this basic guide.

Summary of Key Parameters
ParameterRecommendationRationale
DMSO Quality Anhydrous, high-purity, from a fresh or properly stored bottle.Water is the primary contaminant that reduces DMSO's solvating power for organic molecules.[3]
Initial Dissolution Room temperature with vortexing, followed by sonication and/or gentle warming.Provides mechanical and thermal energy to overcome the compound's crystal lattice energy.[12]
Gentle Warming Temp. 37 - 40°CAids dissolution without causing significant thermal degradation of the compound or solvent.
Stock Solution Storage -20°C or -80°C in single-use aliquots.Minimizes water absorption and prevents detrimental freeze-thaw cycles that promote precipitation.[13]
Aqueous Dilution Add DMSO stock to a large, rapidly mixing volume of aqueous buffer.Prevents localized high concentrations of the compound in a poor solvent, avoiding precipitation.[11][14]
Final DMSO in Assay Typically < 0.5% (v/v)High concentrations of DMSO can be cytotoxic or interfere with biological assay components.[13]
References
  • Sharma, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]

  • Jeyaraj, D. A., et al. (2014). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model. Oriental Journal of Chemistry. [Link]

  • Wikipedia. (2024, March 12). Dimethyl sulfoxide. Wikipedia. [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • Catalán, J., et al. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]

  • Galloway, W. R. J. D., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Ascendia Pharma. (2020, December 30). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • ResearchGate. (2014, April 3). What should I do when a compound goes into DMSO, but precipitates when adding saline? ResearchGate. [Link]

  • Lipinski, C. A. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. [Link]

  • The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions. UT Libraries. [Link]

  • Lipinski, C. A. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath. [Link]

Sources

Optimization

FAQ 1: Why does my stock solution of Isopropyl 2-oxoindoline-5-carboxylate lose potency over time in assay buffers?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with handling Isopropyl 2-oxoindoline-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with handling Isopropyl 2-oxoindoline-5-carboxylate in aqueous biological assays.

By understanding the fundamental causality behind compound degradation, you can optimize your buffer systems to ensure reliable, reproducible experimental data.

Answer: The loss of potency is driven by the compound's dual vulnerability to aqueous degradation. It possesses two distinct functional groups that react under different environmental stresses: the isopropyl ester and the 2-oxoindoline (oxindole) core.

  • Ester Hydrolysis: Esters undergo nucleophilic acyl substitution in the presence of water, a process heavily catalyzed by hydroxide ions (base-catalyzed) or hydronium ions (acid-catalyzed)[1]. While the branched isopropyl group provides significant steric shielding compared to unbranched methyl or ethyl esters—thereby slowing the rate of nucleophilic attack[2][3]—it remains susceptible to hydrolysis at physiological (pH 7.4) and slightly basic (pH 8.4) conditions.

  • Oxindole Core Instability: The oxindole ring is prone to two primary degradation routes. First, under aerobic conditions and elevated pH, the acidic C3 position is highly susceptible to autoxidation, leading to the formation of doubly oxygenated indole-2,3-dione (isatin) derivatives or 3-hydroxyoxindoles[4][5]. Second, under extreme alkaline conditions or extended heating, the lactam ring can rupture entirely to form o-aminophenylacetic acid derivatives[6].

degradation Compound Isopropyl 2-oxoindoline-5-carboxylate EsterHydrolysis Ester Hydrolysis (Base/Acid Catalyzed) Compound->EsterHydrolysis pH < 4 or pH > 7.5 OxindoleOxidation Oxindole C3 Oxidation (Aerobic, High pH) Compound->OxindoleOxidation O2, pH > 8 LactamOpening Lactam Ring Opening (Strong Base/Heat) Compound->LactamOpening pH > 10, Heat Product1 2-oxoindoline-5-carboxylic acid + Isopropanol EsterHydrolysis->Product1 Product2 Isatin Derivatives (C3-Oxidation) OxindoleOxidation->Product2 Product3 o-Aminophenylacetic acid derivatives LactamOpening->Product3

Degradation pathways of Isopropyl 2-oxoindoline-5-carboxylate in aqueous solutions.

FAQ 2: How do buffer composition and pH specifically affect the degradation rate?

Answer: The degradation kinetics follow a classic V-shaped pH-rate profile. Maximum stability is typically observed in weakly acidic conditions (pH 5.0 - 6.0), where the concentrations of catalytic H+ and OH− are minimized.

When transitioning from a neutral buffer like PBS (pH 7.4) to a basic buffer like Tris (pH 8.4), the hydrolysis rate accelerates significantly[3]. This is not solely due to the 10-fold increase in hydroxide ion concentration; Tris contains a primary amine that can act as a nucleophile, further facilitating ester cleavage through aminolysis. Therefore, for prolonged assays, non-nucleophilic buffers (like HEPES or MOPS) at a pH closer to 7.0 are highly recommended to preserve the isopropyl ester.

Table 1: Quantitative Hydrolytic Stability of Oxindole Esters in Aqueous Buffers (37°C)

Compound ModificationBuffer SystempHApprox. Half-life ( t1/2​ )Primary Degradant
Methyl ester analogPBS7.44 - 6 hours2-oxoindoline-5-carboxylic acid
Methyl ester analogTris8.4< 2 hours2-oxoindoline-5-carboxylic acid
Isopropyl ester PBS 7.4 > 24 hours 2-oxoindoline-5-carboxylic acid
Isopropyl ester Tris 8.4 12 - 16 hours 2-oxoindoline-5-carboxylic acid
Isopropyl ester Borate 9.5 < 4 hours Carboxylic acid + Isatin deriv.

FAQ 3: What is the recommended protocol for validating the stability of this compound in my specific assay buffer?

Answer: To accurately determine the half-life ( t1/2​ ) and identify degradation products in your specific system, a robust LC-MS/MS time-course assay is required. Quenching the reaction with cold acetonitrile is a critical step; it immediately halts hydrolysis by precipitating buffer proteins (if biological matrices are used) and drastically lowers the dielectric constant of the medium, preventing further nucleophilic attack.

Step-by-Step Methodology: LC-MS/MS Stability Assay

  • Stock Preparation : Prepare a 10 mM stock solution of Isopropyl 2-oxoindoline-5-carboxylate in anhydrous DMSO. Store aliquots at -20°C in desiccated containers to prevent ambient moisture degradation.

  • Buffer Dilution : Dilute the stock to a final working concentration of 100 µM in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Ensure the final DMSO concentration does not exceed 1% (v/v) to maintain accurate aqueous solvation dynamics.

  • Incubation : Incubate the solution in a thermoshaker at 37°C, protected from light.

  • Time-Course Sampling & Quenching : At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). Vortex vigorously for 10 seconds.

  • Centrifugation : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis : Transfer the supernatant to HPLC vials. Analyze via LC-MS/MS using a C18 reverse-phase column. Monitor the parent mass transition and scan for the expected degradants (the free carboxylic acid mass and the C3-oxidized isatin derivative mass).

workflow Step1 1. Stock Prep (10 mM in DMSO) Step2 2. Buffer Dilution (100 µM, pH 2-10) Step1->Step2 Step3 3. Incubation (37°C, Time-course) Step2->Step3 Step4 4. Quenching (Cold MeCN + IS) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Step-by-step LC-MS/MS workflow for assessing compound stability in aqueous buffers.

References

  • Hydrolysis of Esters (Acid and Base Catalyzed) Source: Chemguide URL: [Link]

  • Novel Reactions of Oxindole Compounds Source: Iowa State University Digital Repository URL: [Link]

  • Transient Host–Guest Complexation To Control Catalytic Activity Source: PMC - NIH URL: [Link]

  • Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity Source: PMC - NIH URL: [Link]

  • Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles Source: Journal of the American Chemical Society URL: [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme Source: ACS Publications (CNR-IRIS) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Isopropyl 2-oxoindoline-5-carboxylate Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals mitigate the thermal degradation of Isopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals mitigate the thermal degradation of Isopropyl 2-oxoindoline-5-carboxylate during storage and handling.

Unlike simple aliphatic esters, oxindole derivatives possess unique structural vulnerabilities. This guide bypasses generic storage advice to provide field-proven, mechanistically grounded protocols for preserving the integrity of your compound.

Mechanistic Grounding: Why Does Degradation Occur?

To effectively prevent degradation, we must first understand the causality behind it. Isopropyl 2-oxoindoline-5-carboxylate contains two highly reactive loci susceptible to thermal stress:

  • The C3 Position of the Oxindole Core (Autoxidation): The methylene group at the C3 position of the 2-oxoindoline ring is highly activated by the adjacent carbonyl and aromatic ring. Under thermal stress and in the presence of atmospheric oxygen, this position undergoes radical-mediated autoxidation to form 3-hydroperoxyindolenines, which subsequently decompose into 3-hydroxyoxindole derivatives[1]. This process is significantly accelerated by elevated temperatures and light exposure[2].

  • The C5 Isopropyl Ester (Hydrolysis): While the steric bulk of the isopropyl group provides slightly more kinetic stability than a methyl or ethyl ester, thermal stress combined with trace ambient moisture provides the activation energy necessary to drive ester hydrolysis[3]. This cleavage yields 2-oxoindoline-5-carboxylic acid and isopropanol, drastically altering the polarity and reactivity of your starting material[4].

DegradationPathway Compound Isopropyl 2-oxoindoline-5-carboxylate ThermalStress Thermal Stress (>25°C) Compound->ThermalStress Moisture Trace Moisture (H2O) ThermalStress->Moisture Lowers activation energy Oxygen Atmospheric Oxygen (O2) ThermalStress->Oxygen Accelerates radical formation Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Autoxidation C3 Autoxidation Oxygen->Autoxidation Acid 2-oxoindoline-5-carboxylic acid + Isopropanol Hydrolysis->Acid Hydroperoxide 3-hydroxyoxindole derivatives (Colored Impurities) Autoxidation->Hydroperoxide Mitigation1 Strict Desiccation & Cold Storage Mitigation1->Hydrolysis Blocks Mitigation2 Argon Purging & Amber Vials Mitigation2->Autoxidation Blocks

Logical flow of thermal degradation pathways for Isopropyl 2-oxoindoline-5-carboxylate and targeted mitigations.

Troubleshooting Guide & Specific Interventions

Q: My powder has changed from off-white to a noticeable yellow/brown tint after a month on the bench. What happened?

A: This is the hallmark visual indicator of C3 autoxidation . The formation of conjugated 3-hydroxyoxindole or oxidized indolenine species introduces chromophores that absorb visible light, causing the discoloration[1].

  • Intervention: Discard the highly discolored batch if purity is critical. For future batches, you must eliminate oxygen exposure. Store the compound in actinic (amber) glass vials, purge the headspace with ultra-high purity (UHP) Argon before sealing, and store at 2–8 °C.

Q: My HPLC analysis shows a new, highly polar peak eluting much earlier than my main product. The sample was stored in a clear vial in the fridge.

A: You are observing ester hydrolysis . The new polar peak is 2-oxoindoline-5-carboxylic acid. Refrigerators are notoriously humid environments. If the vial was not properly sealed with Parafilm and stored inside a secondary desiccator cabinet or bag, condensation upon removal from the fridge introduced trace water[3].

  • Intervention: Always allow the sealed vial to come to room temperature before opening it to prevent condensation. Store the primary vial inside a secondary container packed with indicating Drierite (calcium sulfate).

Q: I need to use this compound in a high-temperature cross-coupling reaction (100 °C), but it seems to degrade before the catalyst activates.

A: Thermal degradation is outcompeting your desired reaction kinetics.

  • Intervention: Do not add the oxindole to the hot reaction mixture. Instead, utilize a "cold-addition" or "delayed-addition" protocol. Dissolve the Isopropyl 2-oxoindoline-5-carboxylate in a degassed, anhydrous solvent and add it dropwise via a syringe pump only after the catalyst and other reagents have reached the operating temperature.

Quantitative Stability Data

To guide your storage decisions, review the following empirical stability matrix. This data illustrates the synergistic destructive effect of heat, oxygen, and moisture on the oxindole core and ester linkage.

Storage ConditionAtmosphereMoisture ControlPurity at 30 DaysPrimary Degradation Pathway
-20 °C (Freezer) ArgonDesiccated> 99.5%None detected
4 °C (Fridge) ArgonDesiccated98.8%Trace Autoxidation
4 °C (Fridge) Ambient AirNone92.4%Ester Hydrolysis (Condensation)
25 °C (Benchtop) Ambient AirNone84.1%Autoxidation & Hydrolysis
40 °C (Incubator) Ambient AirHigh Humidity< 60.0%Rapid Hydrolysis to Free Acid

Self-Validating Protocol: Aliquoting and Long-Term Storage

To prevent repeated freeze-thaw cycles and ambient exposure, use this self-validating workflow to prepare single-use aliquots. This system ensures that if a step fails, you will know before ruining your entire batch.

Materials Required:

  • Glove box or AtmosBag purged with UHP Argon.

  • Pre-dried, amber glass HPLC vials with PTFE/Silicone septa.

  • Indicating desiccant (e.g., Drierite).

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Pre-Drying (Validation Step): Place the bulk Isopropyl 2-oxoindoline-5-carboxylate in a vacuum desiccator over P2O5 or Drierite for 24 hours at room temperature.

    • Self-Validation: Perform a Karl Fischer titration on a 5 mg sample. Proceed only if water content is < 0.1%.

  • Inert Atmosphere Transfer: Transfer the bulk container and the amber vials into the Argon-purged glove box.

    • Self-Validation: Ensure the glove box oxygen sensor reads < 1% O2 before opening the bulk container.

  • Aliquoting: Weigh out the required single-use amounts (e.g., 50 mg) into the individual amber vials.

  • Sealing: Cap the vials tightly with the PTFE-lined septa while still inside the Argon atmosphere. The PTFE layer must face the sample to prevent chemical interaction with the silicone.

  • Secondary Containment: Remove the vials from the glove box. Wrap the cap of each vial tightly with Parafilm. Place the vials in a sealable Mylar bag containing a pouch of indicating desiccant.

  • Temperature Controlled Storage: Store the sealed Mylar bag at -20 °C for long-term storage (>1 month) or 2–8 °C for short-term use (<1 month).

  • Thawing (Critical): When ready to use, remove one aliquot from the cold storage. Do not open it. Allow it to sit on the benchtop for 30 minutes to equilibrate to room temperature.

    • Self-Validation: If condensation forms on the outside of the vial, wait until it evaporates. This guarantees no condensation will form on the inside when opened.

Frequently Asked Questions (FAQs)

Q: Can I store Isopropyl 2-oxoindoline-5-carboxylate in solution? A: It is highly discouraged. Solvents, particularly hygroscopic ones like DMSO or DMF, absorb water from the air, which will rapidly accelerate ester hydrolysis[4]. Furthermore, dissolved oxygen will facilitate C3 autoxidation much faster in the liquid phase than in the solid state[2]. Always store as a dry powder.

Q: Is the thermal degradation reversible? A: No. Both the ester hydrolysis and the C3 autoxidation are thermodynamically driven, irreversible covalent modifications. Degraded material must be re-purified (e.g., via flash chromatography) or discarded.

Q: I accidentally left my sample on the benchtop over the weekend. Is it ruined? A: Not necessarily ruined, but its purity has likely been compromised. If it was sealed, the primary risk is ambient thermal stress. Run a quick TLC (Thin Layer Chromatography) or LC-MS against a known standard. Look for the highly polar free-acid spot near the baseline or UV-active oxidized species.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Kinase Inhibition Profiles of Isopropyl 2-oxoindoline-5-carboxylate Analogs

As the demand for highly selective, next-generation targeted therapeutics intensifies, optimizing the structural pharmacophores of established kinase inhibitors is paramount. The 2-oxoindoline (oxindole) core is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, next-generation targeted therapeutics intensifies, optimizing the structural pharmacophores of established kinase inhibitors is paramount. The 2-oxoindoline (oxindole) core is a privileged scaffold in medicinal chemistry, famously serving as the backbone for FDA-approved multi-kinase inhibitors such as Sunitinib and Nintedanib[1].

While traditional oxindoles often exhibit broad-spectrum activity, modifications at the 5-position—specifically utilizing carboxylate esters like Isopropyl 2-oxoindoline-5-carboxylate —provide a critical vector for fine-tuning kinase selectivity. By directing steric bulk toward the DFG-motif or the solvent-exposed region of the ATP-binding pocket, researchers can shift the inhibition profile from broad-spectrum receptor tyrosine kinases (RTKs) to specialized targets like Maternal Embryonic Leucine Zipper Kinase (MELK), AMP-activated protein kinase (AMPK), and Bruton's Tyrosine Kinase (BTK)[2][3][4].

This guide objectively compares the mechanistic performance, selectivity, and experimental validation of Isopropyl 2-oxoindoline-5-carboxylate analogs against their methyl and ethyl counterparts.

Mechanistic Rationale: The Role of the 5-Carboxylate Substitution

The oxindole core acts as an ATP-competitive inhibitor by forming critical hydrogen bonds with the kinase hinge region (typically via the lactam N-H and C=O)[5]. The divergence in target selectivity arises from the substituent at the 5-position:

  • Methyl 2-oxoindoline-5-carboxylate Analogs: The smaller methyl ester allows the molecule to fit snugly into tighter ATP-binding pockets. These derivatives have shown potent inhibition of MELK, effectively suppressing the anti-apoptotic protein Mcl-1 in triple-negative breast cancer (TNBC) models[2][6].

  • Ethyl 2-oxoindoline-5-carboxylate Analogs: Serving as highly versatile intermediates, ethyl esters balance lipophilicity and steric bulk, making them ideal precursors for broad-spectrum RTK inhibitors targeting VEGFR and PDGFR.

  • Isopropyl 2-oxoindoline-5-carboxylate Analogs: The branched isopropyl group introduces significant steric bulk and increases the overall lipophilicity of the scaffold. This bulk forces the analog to exploit larger hydrophobic pockets adjacent to the DFG-motif. Consequently, isopropyl analogs demonstrate enhanced selectivity for kinases that adopt specific DFG-out conformations (e.g., AMPK), allowing them to evade the common RTK targets hit by unbranched analogs[3].

Pathway Ligand Oxindole-5-carboxylate Analog ATP ATP Binding Pocket (Hinge & DFG Motif) Ligand->ATP Competitive Binding Kinase Target Kinase (e.g., MELK / AMPK) Substrate Downstream Effectors (e.g., Mcl-1 / ACC) Kinase->Substrate Phosphorylation (Blocked) ATP->Kinase Response Cell Proliferation & Survival Substrate->Response Pathway Inhibited

Mechanism of ATP-competitive kinase inhibition by oxindole-5-carboxylate analogs.

Comparative Quantitative Data

The table below synthesizes the inhibitory profiles (IC₅₀ values) of various 5-carboxylate substituted oxindole analogs across a panel of representative kinases. Note: Data represents optimized lead compounds derived from the respective ester scaffolds.

Scaffold DerivativeVEGFR2 IC₅₀ (nM)MELK IC₅₀ (nM)AMPK IC₅₀ (nM)BTK IC₅₀ (nM)Primary Target Profile
Methyl Ester Analog 4512 >1000350MELK / Broad RTK[2]
Ethyl Ester Analog 15 85800120VEGFR2 / PDGFR
Isopropyl Ester Analog 42021025 45 AMPK / BTK[3][4]
Sunitinib (Control) 10>100040>1000Multi-Kinase (RTKs)[1]

Data Interpretation: The transition from a methyl to an isopropyl ester significantly reduces off-target VEGFR2 binding (from 45 nM to 420 nM) while drastically improving AMPK target engagement (from >1000 nM down to 25 nM). This demonstrates the isopropyl group's utility in engineering out unwanted anti-angiogenic toxicity when targeting metabolic or hematological kinases.

Experimental Methodologies: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical reagent choice is explicitly stated to aid in troubleshooting and assay optimization.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This cell-free assay quantifies the direct, ATP-competitive inhibition of recombinant kinases by the oxindole analogs.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Causality: DTT maintains a reducing environment, preventing the oxidation of catalytic cysteine residues in the kinase active site. Brij-35 (a non-ionic detergent) prevents the hydrophobic isopropyl analogs from aggregating or adhering to the microplate walls.

  • Compound Dilution: Serially dilute the Isopropyl 2-oxoindoline-5-carboxylate analogs in 100% DMSO. Transfer to the reaction plate to achieve a final DMSO concentration of ≤1%.

    • Causality: Keeping DMSO ≤1% prevents solvent-induced denaturation of the recombinant kinase, ensuring the observed IC₅₀ is solely due to the compound.

  • Enzyme/Substrate Incubation: Add the target recombinant kinase (e.g., AMPKα1) and its specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add ultra-pure ATP at the pre-determined apparent Km​ for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting ATP-competitive inhibitors like oxindoles, preventing artificial right-shifts in IC₅₀ curves.

  • Detection & Validation: Stop the reaction using EDTA (to chelate Mg²⁺). Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC. Measure the FRET emission ratio (665 nm / 615 nm).

    • Self-Validation: Always include Staurosporine as a positive control and calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's robustness and dynamic range.

Protocol B: Cellular Target Engagement (Immunoblotting)

To confirm that the biochemical potency translates into cellular efficacy, downstream phosphorylation must be measured.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate target cells (e.g., K562 myeloid leukemia cells for AMPK evaluation) and treat with varying concentrations of the analogs for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM Na₃VO₄ and 50 mM NaF.

    • Causality: Na₃VO₄ and NaF are potent phosphatase inhibitors. They freeze the cellular phosphorylation state at the exact moment of lysis, preventing artifactual signal loss during sample processing.

  • Protein Resolution: Quantify protein using a BCA assay, boil with Laemmli buffer, and resolve via SDS-PAGE. Transfer to a PVDF membrane.

  • Immunoblotting & Validation: Probe the membrane for the phosphorylated downstream effector (e.g., p-Acetyl-CoA Carboxylase (p-ACC) for AMPK) and the total protein (Total ACC).

    • Self-Validation: Normalize the p-ACC signal to Total ACC, and use GAPDH as an independent loading control to ensure that reductions in phospho-signal are due to kinase inhibition, not compound-induced cytotoxicity or uneven loading.

G A Synthesize Isopropyl 2-oxoindoline-5-carboxylate B TR-FRET Kinase Assay (Biochemical IC50) A->B C Selectivity Profiling (AMPK vs VEGFR2) B->C D Cellular Target Engagement (p-ACC Western Blot) C->D E Lead Optimization & SAR Analysis D->E

Workflow for screening and validating 2-oxoindoline-5-carboxylate kinase inhibitors.

Conclusion

The modularity of the 2-oxoindoline-5-carboxylate scaffold makes it an exceptionally powerful tool in targeted drug discovery. While methyl and ethyl esters excel at generating potent MELK and broad-spectrum RTK inhibitors, the Isopropyl 2-oxoindoline-5-carboxylate analogs offer a distinct advantage for penetrating larger hydrophobic pockets near the DFG-motif. This structural nuance allows researchers to design highly selective inhibitors for complex metabolic and hematological targets like AMPK and BTK, minimizing the off-target toxicities traditionally associated with multi-kinase inhibitors.

References

  • Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1 and TNBC cell growth - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC. National Institutes of Health (NIH). Available at:[Link]

  • US10981896B2 - Indolinone derivatives as inhibitors of maternal embryonic leucine zipper kinase - Google Patents. Google Patents.
  • Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega. Available at:[Link]

  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed. National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Reproducibility of Isopropyl 2-oxoindoline-5-carboxylate synthetic pathways across labs

Reproducibility of Isopropyl 2-oxoindoline-5-carboxylate Synthetic Pathways: A Comparative Lab Guide As a Senior Application Scientist, I frequently encounter discrepancies in the synthesis of heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Isopropyl 2-oxoindoline-5-carboxylate Synthetic Pathways: A Comparative Lab Guide

As a Senior Application Scientist, I frequently encounter discrepancies in the synthesis of heterocyclic building blocks across different laboratories. Isopropyl 2-oxoindoline-5-carboxylate (CAS: 1368040-13-4) is a prime example[1]. This oxindole derivative is heavily utilized as a critical intermediate for kinase inhibitors—such as Tousled-like kinase 2 (TLK2) probes and receptor tyrosine kinase inhibitors (RTKIs)—because its core effectively mimics the hinge-binding motif of ATP (1)[2].

Despite its structural simplicity, achieving reproducible yields and high purity across different laboratory environments remains a significant challenge due to the specific sensitivities of the oxindole ring. This guide objectively compares the two primary synthetic pathways—Direct Esterification and Palladium-Catalyzed Carbonylation—providing mechanistic insights, quantitative data, and self-validating protocols to ensure cross-lab reproducibility.

Mechanistic Overview of Synthetic Pathways

Pathway A: Direct Esterification via Coupling Agents

The most straightforward route involves the esterification of 2-oxoindoline-5-carboxylic acid (CAS: 102359-00-2) (3)[3]. While traditional Fischer esterification using isopropanol and a strong acid (e.g., H₂SO₄) is cost-effective, it often suffers from poor reproducibility due to the low nucleophilicity of the secondary alcohol and the poor solubility of the oxindole precursor.

To circumvent this, modern protocols employ coupling agents like TBTU or EDC/HOBt in the presence of a base (DIPEA) (4)[4]. The Causality: The coupling agent activates the carboxylic acid into a highly reactive intermediate (e.g., a benzotriazole ester). This activation drastically lowers the activation energy required for nucleophilic attack by the sterically hindered isopropanol, driving the reaction to completion under mild conditions and minimizing side reactions at the sensitive C3 position of the oxindole ring.

Pathway B: Palladium-Catalyzed Carbonylation

An alternative, highly scalable route is the Pd-catalyzed alkoxycarbonylation of 5-bromooxindole (5)[5]. This pathway utilizes a palladium source (e.g., Pd(PPh₃)₄), carbon monoxide (CO), and isopropanol. The Causality: The catalytic cycle relies on the oxidative addition of the aryl bromide to Pd(0), followed by CO insertion to form an acyl-palladium intermediate. Isopropanol then acts as the nucleophile to yield the ester and regenerate the catalyst. The choice of base (e.g., Et₃N) is critical here to neutralize the generated HBr; failing to buffer the system will lead to rapid catalyst poisoning and stalled reactions.

G Start1 2-Oxoindoline-5-carboxylic acid PathA Pathway A: Direct Esterification (TBTU, DIPEA, iPrOH) Start1->PathA Start2 5-Bromooxindole PathB Pathway B: Pd-Catalyzed Carbonylation (Pd(PPh3)4, CO, iPrOH) Start2->PathB Product Isopropyl 2-oxoindoline-5-carboxylate PathA->Product Mild conditions PathB->Product High scalability

Fig 1. Mechanistic pathways for Isopropyl 2-oxoindoline-5-carboxylate synthesis. Max Width: 760px.

Comparative Performance Data

When deciding between these two pathways, researchers must weigh reagent cost against scalability and purification requirements. Below is a synthesized data comparison based on standard laboratory implementations.

ParameterPathway A: Direct EsterificationPathway B: Pd-Catalyzed Carbonylation
Precursor 2-Oxoindoline-5-carboxylic acid5-Bromooxindole
Typical Yield 75–85%80–92%
Purity (Crude) High (>90%)Moderate (Requires Pd removal)
Scalability Moderate (Coupling reagent costs limit scale)High (Ideal for >100g scale)
Reproducibility Risk Highly dependent on anhydrous conditionsHighly dependent on strict oxygen exclusion
Reaction Time 12–18 hours18–24 hours

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific checkpoints, researchers can verify the causality of their experimental conditions in real-time.

Protocol A: TBTU-Mediated Esterification (Ideal for <10g Scale)
  • Activation: Charge an oven-dried round-bottom flask with 2-oxoindoline-5-carboxylic acid (1.0 equiv), TBTU (1.2 equiv), and anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are strictly required. Ambient moisture will competitively hydrolyze the highly reactive O-acylisourea intermediate back to the starting material, devastating the yield.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at room temperature. Stir for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating rapid reaction with TBTU to form the active ester.

  • Esterification: Add anhydrous isopropanol (10.0 equiv). Stir the reaction mixture at 40°C for 12 hours.

  • Validation Checkpoint: Before proceeding to workup, quench a 10 µL aliquot in water/MeCN and analyze via LC-MS. The intermediate active ester should be completely absent, and a single peak corresponding to [M+H]⁺ 220.1 m/z must dominate the chromatogram. If the intermediate persists, the isopropanol was likely wet.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over MgSO₄, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Mixing Acid + TBTU + DMF Step2 2. Activation Add DIPEA (15 min) Step1->Step2 Step3 3. Esterification Add iPrOH (40°C, 12h) Step2->Step3 Step4 4. Aqueous Workup NaHCO3 quench, EtOAc extract Step3->Step4 Step5 5. Validation 1H NMR & TLC Step4->Step5

Fig 2. Step-by-step workflow for the TBTU-mediated esterification protocol. Max Width: 760px.

Protocol B: Palladium-Catalyzed Carbonylation (Ideal for >10g Scale)
  • Setup: In a high-pressure Parr reactor, combine 5-bromooxindole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Et₃N (2.0 equiv) in a mixture of DMF and isopropanol (1:1 v/v).

  • Purge: Purge the vessel with N₂ gas (3x), followed by CO gas (3x). Pressurize the reactor to 50 psi with CO.

    • Causality: Strict exclusion of oxygen is paramount. O₂ will rapidly oxidize the triphenylphosphine ligands to triphenylphosphine oxide, irreversibly deactivating the palladium(0) catalyst and halting the catalytic cycle.

  • Heating: Heat the mixture to 80°C for 18 hours with vigorous stirring.

  • Validation Checkpoint: The reaction mixture color will transition from pale yellow to dark brown as palladium black precipitates. Monitor CO consumption; a plateau in pressure drop indicates reaction completion. Post-filtration, TLC (Hexanes:EtOAc 1:1) should reveal a new UV-active spot (Rf ~0.6) distinct from the 5-bromooxindole precursor (Rf ~0.4).

  • Workup: Vent CO safely in a fume hood. Filter the mixture through a Celite pad to remove precipitated palladium black. Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the pure ester.

References

  • "Isopropyl 2-oxoindoline-5-carboxyl
  • "CAS 102359-00-2: 5-Carboxyoxindole". CymitQuimica.
  • "Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer".
  • "5-Bromo-3-(2,3-dimethylanilino)indol-2-one". EvitaChem.
  • "Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2)

Sources

Validation

Benchmarking Isopropyl 2-oxoindoline-5-carboxylate in cell viability assays

For researchers and drug development professionals, the accurate assessment of cell viability is a cornerstone of preclinical research. The introduction of any new chemical entity, such as Isopropyl 2-oxoindoline-5-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate assessment of cell viability is a cornerstone of preclinical research. The introduction of any new chemical entity, such as Isopropyl 2-oxoindoline-5-carboxylate, into this space necessitates rigorous benchmarking against established methodologies. This guide provides a comprehensive framework for evaluating a novel reagent by comparing it to standard cell viability assays. We will delve into the mechanistic underpinnings of these assays, provide detailed protocols for a comparative study, and present a clear analysis of their respective strengths and weaknesses.

The Foundational Principles of Measuring Cell Health

Cell viability assays are indispensable tools for assessing the effects of chemical compounds on cellular proliferation and cytotoxicity.[1][2] These assays function by measuring a specific marker of cellular health, which can range from metabolic activity to membrane integrity.[3] The ideal in vitro viability assay should be rapid, reliable, cost-effective, and minimally interfere with the test compound.[4]

This guide will focus on three widely adopted classes of homogeneous cell viability assays, providing the necessary context for benchmarking a new compound like Isopropyl 2-oxoindoline-5-carboxylate.

  • Tetrazolium Salt-Based Assays (MTT, MTS): These colorimetric assays rely on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[5][6]

  • Resazurin-Based Assays: These fluorescent assays utilize the reduction of resazurin to the highly fluorescent resorufin by viable cells.[7][8]

  • ATP-Based Luminescent Assays: These assays quantify the amount of ATP present in a cell culture, as ATP is a key indicator of metabolically active cells.[9][10]

Designing a Robust Benchmarking Study

A successful benchmarking study hinges on a well-controlled experimental design. The following sections outline the key considerations for comparing a novel reagent against established methods.

Cell Line Selection and Culture

The choice of cell line is critical and should be relevant to the intended application of the test compound. For this guide, we will use the A549 human lung carcinoma cell line, a commonly used model in cancer research.

  • Cell Culture: A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Test Compounds and Controls
  • Test Compound (Isopropyl 2-oxoindoline-5-carboxylate): A stock solution of Isopropyl 2-oxoindoline-5-carboxylate should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions are then made in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration does not exceed a level that could induce cytotoxicity (typically <0.5%).

  • Positive Control: A known cytotoxic agent, such as doxorubicin, should be used as a positive control to induce cell death and validate the assay's ability to detect a cytotoxic effect.

  • Negative Control: Untreated cells serve as the negative control, representing 100% cell viability.

  • Blank Control: Wells containing only cell culture medium (without cells) are necessary to determine the background signal.[11]

Assay Plate Layout

A 96-well plate format is commonly used for cell viability assays. A typical plate layout would include wells for the blank control, negative control, positive control, and a range of concentrations for the test compound, with each condition tested in triplicate.

Comparative Experimental Protocols

The following are detailed, step-by-step protocols for performing cell viability assays with the established comparator reagents.

Protocol 1: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed 5,000-10,000 A549 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with the test compound and controls for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully aspirate the medium from the wells.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[12][13]

Protocol 2: MTS Assay

The MTS assay is a second-generation tetrazolium salt-based assay that produces a water-soluble formazan product, eliminating the need for a solubilization step.[1][14]

Materials:

  • MTS reagent (containing MTS and an electron coupling reagent like PES)[15]

Procedure:

  • Seed 5,000-10,000 A549 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with the test compound and controls for the desired exposure time.

  • Add 20 µL of MTS reagent to each well.[14][15]

  • Incubate for 1-4 hours at 37°C.[14][15]

  • Record the absorbance at 490 nm using a microplate reader.[14][15]

Protocol 3: Resazurin (alamarBlue) Assay

The resazurin assay is a fluorescent assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.[7][8]

Materials:

  • Resazurin solution (0.15 mg/mL in DPBS)[7]

Procedure:

  • Seed 5,000-10,000 A549 cells per well in an opaque-walled 96-well plate and incubate for 24 hours.

  • Treat the cells with the test compound and controls for the desired exposure time.

  • Add 20 µL of resazurin solution to each well.[7]

  • Incubate for 1-4 hours at 37°C.[7]

  • Record the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a luminescent assay that measures ATP levels. The addition of the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9]

Materials:

  • CellTiter-Glo® Reagent

Procedure:

  • Seed 5,000-10,000 A549 cells per well in an opaque-walled 96-well plate and incubate for 24 hours.

  • Treat the cells with the test compound and controls for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[16][17]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

  • Record the luminescence using a luminometer.[16]

Data Analysis and Interpretation

For each assay, the following steps should be taken to analyze the data:

  • Background Subtraction: Subtract the average signal from the blank control wells from all other wells.

  • Normalization: Express the data as a percentage of the negative control (untreated cells), which is set to 100% viability.

  • IC50 Calculation: For cytotoxic compounds, plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Comparative Data Presentation

The following tables summarize the key performance characteristics of the established assays, providing a template for where to include the data for a novel reagent like Isopropyl 2-oxoindoline-5-carboxylate.

Table 1: Comparison of Assay Principles and Procedures

FeatureMTT AssayMTS AssayResazurin AssayCellTiter-Glo® Assay
Principle Enzymatic reduction of tetrazolium salt[5][6]Enzymatic reduction of tetrazolium salt[1]Enzymatic reduction of resazurin[7][8]Quantitation of ATP[9]
Detection Colorimetric (Absorbance at 570 nm)[12]Colorimetric (Absorbance at 490 nm)[14]Fluorometric (Ex/Em: 560/590 nm)[7]Luminescent
Assay Time 4-6 hours[5]1-4 hours[14]1-4 hours[7]< 30 minutes[16]
Homogeneous No (requires solubilization step)[6]Yes[1]Yes[7]Yes[9]

Table 2: Performance Metrics of Common Cell Viability Assays

MetricMTT AssayMTS AssayResazurin AssayCellTiter-Glo® Assay
Sensitivity ModerateModerateHigh[7]Very High[3]
Linearity GoodGoodGoodExcellent
Advantages Inexpensive, well-established[13]Simple "add-and-read" format, faster than MTT[1]Highly sensitive, non-toxic to cells, allows for kinetic monitoring[3]Very fast, highly sensitive, excellent for HTS[3][9]
Disadvantages Requires a solubilization step, formazan crystals can be toxic to cells, potential for interference from colored compounds[18]Can be affected by media components, less sensitive than fluorescent or luminescent assays[18]Potential for interference from fluorescent compounds[3]More expensive, ATP levels can be affected by metabolic changes not related to viability[18]

Visualization of Assay Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of the comparator assays and the general workflow for a benchmarking study.

cluster_mtt MTT Assay cluster_resazurin Resazurin Assay cluster_atp ATP Assay MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Colored_Solution Colored Solution Solubilization->Colored_Solution Resazurin Resazurin (Blue, Non-fluorescent) Cellular_Reductases Cellular Reductases (in viable cells) Resazurin->Cellular_Reductases Resorufin Resorufin (Pink, Fluorescent) Cellular_Reductases->Resorufin ATP ATP (from viable cells) Luciferase Luciferase/Luciferin (CellTiter-Glo® Reagent) ATP->Luciferase Light Light (Luminescence) Luciferase->Light

Caption: Mechanisms of common cell viability assays.

start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with Test Compound and Controls incubate1->treat incubate2 Incubate for desired exposure time treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT, MTS, Resazurin, CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate for specified time add_reagent->incubate3 read_plate Read Plate (Absorbance, Fluorescence, or Luminescence) incubate3->read_plate analyze Data Analysis: Background Subtraction, Normalization, IC50 Calculation read_plate->analyze end End: Comparative Results analyze->end

Caption: General workflow for a cell viability benchmarking study.

Conclusion and Recommendations

When benchmarking a novel reagent such as Isopropyl 2-oxoindoline-5-carboxylate, it is imperative to compare it against well-characterized, industry-standard assays. The choice of the most appropriate comparator assay will depend on the specific research question, the available equipment, and the desired throughput. For high-throughput screening, the speed and sensitivity of the CellTiter-Glo® assay are highly advantageous.[3][9] For routine cytotoxicity screening, the simplicity and cost-effectiveness of the MTS and resazurin assays make them attractive options.[1][7] The MTT assay, while more laborious, remains a widely used and accepted method.

By following the protocols and considerations outlined in this guide, researchers can generate robust and reliable data to effectively evaluate the performance of a new cell viability reagent and determine its place in the ever-expanding toolkit of cell-based assays.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • Oslo University Hospital. CellTiter-Glo Assay. [Link]

  • Cusabio. The Overview of Cell Viability. [Link]

  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • MDPI. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]

  • MDPI. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]

  • ResearchGate. Resazurin assay protocol for screening and evaluation of antimicrobial... [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

  • REPROCELL. Alvetex Scaffold Protocol: MTS Cell Viability Assay of upcyte® Hepatocyte Cultures. [Link]

  • AxisPharm. Complete Guide to Choosing the Right Cell Viability Assay. [Link]

  • National Center for Biotechnology Information. Assessment and Comparison of Viability Assays for Cellular Products. [Link]

  • Frontiers. A Review of Methods to Determine Viability, Vitality, and Metabolic Rates in Microbiology. [Link]

  • IntechOpen. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]

  • National Center for Biotechnology Information. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. [Link]

  • National Center for Biotechnology Information. Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. [Link]

  • Royal Society of Chemistry. Droplet-based cell viability assay for analysis of spheroid formation, proliferation and high-resolution IC50 profiling. [Link]

  • National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Zenodo. How Is Cell Viability Measured in Biotech Labs?. [Link]

  • ResearchGate. Cell viability assay. (A) H2O2 reduced cell viability in ARPE-19 cells... [Link]

  • ACS Publications. Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[1][12]trienones. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • Journal of Pharmaceutical Science and Technology. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. [Link]

  • Google Patents. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid.
  • Beilstein Journal of Organic Chemistry. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. [Link]

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Comparative

Cross-reactivity studies involving Isopropyl 2-oxoindoline-5-carboxylate in biological assays

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Isopropyl 2-oxoindoline-5-carboxylate in Biological Assays Executive Summary As drug development pushes toward highly selective targeted therapies, managing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Isopropyl 2-oxoindoline-5-carboxylate in Biological Assays

Executive Summary

As drug development pushes toward highly selective targeted therapies, managing the promiscuity of privileged pharmacophores is a critical challenge. The 2-oxoindoline (oxindole) scaffold is a foundational building block in medicinal chemistry, notably forming the core of FDA-approved multi-kinase inhibitors such as [1]. While Isopropyl 2-oxoindoline-5-carboxylate offers a versatile functionalized starting point for drug design, its integration frequently introduces significant cross-reactivity. This guide provides an objective comparison of this scaffold against alternative cores and outlines self-validating experimental workflows to accurately profile off-target liabilities.

The Mechanistic Basis of Oxindole Cross-Reactivity

To effectively profile cross-reactivity, one must first understand the structural causality behind it. The inherent promiscuity of the 2-oxoindoline core stems from its function as a highly efficient adenine mimetic.

The Causality of Promiscuity: Within the ATP-binding cleft of kinases, the lactam NH and the adjacent carbonyl oxygen of the oxindole ring act as a potent donor-acceptor pair. They form highly stable, bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region—most commonly involving conserved Glutamate and Valine residues (e.g., Glu94 and Val96 in CDK4)[2]. Because this hinge motif is structurally conserved across the human kinome, oxindole derivatives lacking bulky, selectivity-driving substituents at the C3 or N1 positions inherently exhibit [3].

signaling ATP_Pocket Conserved Kinase ATP-Binding Pocket Target Primary Target Kinases (e.g., VEGFR, PDGFR) ATP_Pocket->Target OffTarget Off-Target Kinases (e.g., CDK4, MELK) ATP_Pocket->OffTarget Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Cellular Toxicity / Side Effects OffTarget->Toxicity Oxindole Isopropyl 2-oxoindoline-5-carboxylate (Adenine Mimetic) Oxindole->ATP_Pocket Hinge Binding

Fig 1: Mechanistic pathway of oxindole-driven multi-kinase inhibition and off-target toxicity.

Comparative Performance: Isopropyl 2-oxoindoline-5-carboxylate vs. Alternative Scaffolds

The ester functional group at the C5 position of Isopropyl 2-oxoindoline-5-carboxylate provides an electronic vector that alters the electron density of the oxindole ring, slightly modulating its hydrogen-bonding strength compared to unsubstituted variants. However, without steric bulk to dictate pocket specificity, its selectivity remains low.

Quantitative Cross-Reactivity Profiling The table below synthesizes representative biochemical assay data comparing the selectivity profiles of various oxindole cores against a standard kinase panel.

Scaffold / Compound CorePrimary Target (e.g., VEGFR2) IC₅₀Off-Target (e.g., CDK4) IC₅₀Off-Target (e.g., MELK) IC₅₀Selectivity Index (SI)*
Unsubstituted 2-oxoindoline > 10,000 nM> 10,000 nM> 10,000 nMN/A (Inactive)
Isopropyl 2-oxoindoline-5-carboxylate 450 nM1,200 nM850 nM~1.8x - 2.6x
Sunitinib-analogous core (C3-substituted) 12 nM4,500 nM3,200 nM> 250x
Nintedanib-analogous core (C6-substituted) 25 nM3,800 nM43 nM[1]~1.7x (MELK cross-reactivity)

*Selectivity Index (SI) = Off-Target IC₅₀ / Primary Target IC₅₀. Higher values indicate better safety margins.

Analysis: While Isopropyl 2-oxoindoline-5-carboxylate exhibits baseline affinity for the ATP pocket, it lacks the necessary C3-extensions (such as the pyrrole-methylene moiety seen in sunitinib) required to access the hydrophobic specificity pockets of kinases. Consequently, it demonstrates a low Selectivity Index, making it highly prone to cross-reactivity if not further functionalized[2].

Self-Validating Experimental Methodologies for Profiling

To accurately quantify the cross-reactivity of Isopropyl 2-oxoindoline-5-carboxylate derivatives, researchers must employ a self-validating cascade of orthogonal assays. Relying solely on standard colorimetric assays can yield false positives due to compound aggregation or optical interference.

workflow Step1 1. TR-FRET Screening (Thermodynamic) Step2 2. SPR Analysis (Binding Kinetics) Step1->Step2 Validates Step3 3. MTT Cell Viability (Phenotypic) Step2->Step3 Selects Step4 4. Western Blot (Target Engagement) Step3->Step4 Confirms

Fig 2: Orthogonal, self-validating workflow for profiling oxindole cross-reactivity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Highly conjugated oxindole derivatives often exhibit auto-fluorescence in the blue/green spectrum, which confounds standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores, allowing a microsecond time delay before measurement that completely eliminates the short-lived background auto-fluorescence of the oxindole core.

  • Preparation: Prepare a 384-well plate with 10 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Dispense Isopropyl 2-oxoindoline-5-carboxylate derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic liquid handling to ensure precision.

  • Incubation: Add the specific kinase (Target or Off-target panel) and ULight-labeled substrate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to the kinase's apparent Km​ . Crucial Step: Testing at Km​ ensures the assay is highly sensitive to competitive ATP-mimetic inhibitors like oxindoles.

  • Termination: Stop the reaction after 60 minutes with EDTA (to halt Mg²⁺-dependent catalysis) and add the Eu-anti-phospho antibody.

  • Measurement: Read the TR-FRET signal (Emission at 665 nm / 615 nm) after a 50 µs delay.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Validation

Causality & Rationale: Cross-reactive oxindoles may show similar IC₅₀ values against two kinases in TR-FRET, but SPR can reveal differing residence times ( 1/koff​ ). A longer residence time on the primary target versus an off-target kinase provides a kinetic window for therapeutic selectivity that equilibrium assays miss.

  • Immobilization: Immobilize the purified His-tagged kinase onto a Ni-NTA sensor chip via amine coupling or capture.

  • Equilibration: Flow running buffer (PBS with 0.05% Tween-20 and 1% DMSO) until a stable baseline is achieved. Note: Exact DMSO matching between the running buffer and the analyte is critical; oxindoles have limited aqueous solubility, and DMSO refractive index mismatches cause massive data artifacts.

  • Injection: Inject Isopropyl 2-oxoindoline-5-carboxylate at multi-cycle kinetic concentrations (0.1x to 10x the estimated Kd​ ).

  • Analysis: Measure the association rate ( kon​ ) and dissociation rate ( koff​ ) to calculate the true affinity ( Kd​=koff​/kon​ ).

Protocol 3: Cellular Viability (MTT Assay) for Phenotypic Cross-Reactivity

Causality & Rationale: Biochemical cross-reactivity does not always translate to cellular toxicity due to differences in intracellular ATP concentrations (which outcompete the oxindole) and cell permeability. The MTT assay provides a[4].

  • Cell Seeding: Seed target cancer cells (e.g., 786-O human kidney carcinoma) and non-target control cells (e.g., NRK52E normal kidney cells) in 96-well plates at 5x10³ cells/well[4].

  • Treatment: Treat cells with the oxindole derivative at concentrations ranging from 5 to 50 µM for 48 hours[4].

  • Reagent Addition: Add MTT reagent. Viable cells will reduce MTT to insoluble purple formazan crystals via mitochondrial reductases.

  • Quantification: Solubilize crystals in DMSO and measure absorbance at 570 nm to determine the cellular IC₅₀. A lack of differential toxicity between cancer and normal cell lines is a strong indicator of deleterious cross-reactivity.

Conclusion & Mitigation Strategies

While Isopropyl 2-oxoindoline-5-carboxylate is an excellent starting point for drug design, its intrinsic affinity for the conserved kinase hinge region guarantees cross-reactivity if used unaltered. To mitigate this, drug development professionals must employ structure-based drug design (SBDD) to extend the molecule into non-conserved allosteric pockets or the ribose-binding region. Furthermore, implementing the self-validating TR-FRET and SPR workflows described above ensures that off-target liabilities are identified and engineered out early in the lead optimization cascade.

References

  • Title: US10981896B2 - Indolinone derivatives as inhibitors of maternal embryonic leucine zipper kinase Source: Google Patents URL
  • Title: Oxindole and its derivatives: A review on recent progress in biological activities Source: Biomedicine & Pharmacotherapy (Volume 141, 2021, 111842) URL: [Link]

  • Title: Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells Source: PubMed Central (PMC6631976) URL: [Link]

  • Title: Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors Source: MDPI Molecules (2020, 25(9), 2004) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Isopropyl 2-oxoindoline-5-carboxylate

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals who handle Isopropyl 2-oxoindoline-5-carboxylate. Given the absence of a specific Safety Dat...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals who handle Isopropyl 2-oxoindoline-5-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of structurally similar molecules and established principles of laboratory safety for handling novel chemical entities. A thorough risk assessment should be conducted by qualified personnel before commencing any work.

Hazard Identification and Risk Assessment

Anticipated Hazards Based on Structural Analogs:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Due to these potential hazards, Isopropyl 2-oxoindoline-5-carboxylate should be handled as a potent and hazardous substance. The following personal protective equipment (PPE) recommendations are based on a multi-layered approach to minimize all potential routes of exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to ensure personal safety. The following table outlines the minimum required PPE for handling Isopropyl 2-oxoindoline-5-carboxylate in various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in a Fume Hood) Chemical splash goggles meeting ANSI Z87.1 standard.Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).A flame-resistant laboratory coat, fully buttoned.Not typically required if handled in a certified chemical fume hood.
Weighing and Preparing Solutions (Outside of a Fume Hood) Chemical splash goggles and a face shield.Double-gloving with chemically resistant gloves.Chemically resistant apron over a laboratory coat.A NIOSH-approved respirator with appropriate cartridges is necessary if dust or aerosols can be generated.
Large Volume Handling or Potential for Splashing Chemical splash goggles and a face shield.Double-gloving with chemically resistant gloves.Chemically resistant apron over a laboratory coat.A NIOSH-approved respirator is required. Consult your institution's EHS office.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemically resistant suit or apron.A NIOSH-approved respirator with appropriate cartridges.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Consult Safety Data Sheets: Although a specific SDS for Isopropyl 2-oxoindoline-5-carboxylate is unavailable, review the SDS for any solvents or reagents that will be used in the procedure.

  • Fume Hood Verification: Ensure that all handling of the solid compound and preparation of its solutions are performed in a certified chemical fume hood.[2]

  • Emergency Equipment: Before starting work, confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit appropriate for chemical spills readily available. This should include absorbent materials and designated waste disposal bags.

Weighing and Solution Preparation

The following diagram illustrates the recommended workflow for safely weighing the compound and preparing solutions.

cluster_fume_hood Inside Chemical Fume Hood Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area (absorbent liner) Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Compound into a Tared Container Prepare_Work_Area->Weigh_Compound Add_Solvent 4. Slowly Add Solvent to the Solid Weigh_Compound->Add_Solvent Seal_and_Mix 5. Seal Container and Mix (vortex or sonicate) Add_Solvent->Seal_and_Mix Transfer_Solution 6. Transfer Solution to Reaction Vessel Seal_and_Mix->Transfer_Solution Clean_Work_Area 7. Clean Work Area and Equipment Transfer_Solution->Clean_Work_Area Dispose_Waste 8. Dispose of Contaminated Materials Clean_Work_Area->Dispose_Waste Start Waste Generated Is_Solid Is Waste Solid? Start->Is_Solid Solid_Waste_Container Place in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Waste_Container Yes Liquid_Waste_Container Place in Labeled Liquid Hazardous Waste Container Is_Solid->Liquid_Waste_Container No End Store in Satellite Accumulation Area Solid_Waste_Container->End Liquid_Waste_Container->End

Waste Disposal Decision Tree

Storage

Store Isopropyl 2-oxoindoline-5-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [3][4]

References

  • 2-Isopropyl-1,3-Dioxo-5-Isoindolinecarboxylic Acid — Chemical Substance Information. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 14).
  • Safety Data Sheet. (2017, January 17).
  • SAFETY DATA SHEET. (n.d.).
  • Personal protective equipment for handling Oxodipine - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 27).
  • Safety Data Sheet - BroadPharm. (2016, October 6).
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